N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-prop-2-ynylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-5-6-9(7,8)4-2/h1,6H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLHBTGILXWYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(prop-2-yn-1-yl)ethane-1-sulfonamide: A Covalent Warhead for Aldehyde Dehydrogenase
The following technical guide details the therapeutic targeting potential of N-(prop-2-yn-1-yl)ethane-1-sulfonamide , a specialized chemical probe and pharmacophore used primarily to target the Aldehyde Dehydrogenase (ALDH) superfamily.
Part 1: Executive Summary & Chemical Identity
N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES ) represents a distinct class of "suicide substrates" or mechanism-based inhibitors. Unlike reversible inhibitors that bind via non-covalent interactions, PES utilizes a propargyl-sulfonamide warhead to form an irreversible covalent bond with the active site cysteine of its target enzymes.
While structurally related to monoamine oxidase (MAO) inhibitors like pargyline, the substitution of the amine with a sulfonamide drastically alters its electronic properties and target selectivity, shifting its primary biological activity toward the Aldehyde Dehydrogenase (ALDH) superfamily.
Chemical Structure & Pharmacophore[1][2][3]
-
Systematic Name: N-(prop-2-yn-1-yl)ethane-1-sulfonamide
-
Core Pharmacophore:
-
Key Features:
-
Alkyne Tail (Warhead): Latent electrophile activated by enzymatic deprotonation.
-
Sulfonamide Linker: Increases the acidity of the
proton ( ), facilitating the activation mechanism. -
Ethane Tail: A minimal steric handle, suggesting this molecule serves as a fragment-based lead or a chemical probe to study the intrinsic reactivity of the warhead without the bias of large hydrophobic groups found in more complex inhibitors.
-
Part 2: Primary Therapeutic Target: Aldehyde Dehydrogenase (ALDH)[4]
The primary and most scientifically validated targets for PES are enzymes within the Aldehyde Dehydrogenase (ALDH) superfamily, specifically isoforms ALDH1A1 , ALDH2 , and ALDH3A1 .
Mechanism of Action: The "Propargyl Switch"
PES functions as a mechanism-based inactivator (suicide inhibitor). It is unreactive in solution but becomes a potent electrophile only within the active site of the enzyme.
The Step-by-Step Mechanism:
-
Binding: PES enters the hydrophobic active site channel of ALDH.
-
Activation: The active site base (Glutamate-268 in ALDH2) abstracts the acidic proton from the sulfonamide nitrogen.
-
Isomerization: The resulting anion facilitates the isomerization of the propargyl group (
) into a highly reactive allenyl anion or conjugated allene intermediate. -
Covalent Capture: The catalytic nucleophile (Cysteine-302 ), which normally attacks aldehyde substrates, attacks the central carbon of the allene.
-
Inactivation: This forms a stable thioether adduct, permanently disabling the enzyme.
Therapeutic Implications
A. Oncology: Targeting Cancer Stem Cells (CSCs)
High ALDH activity (specifically ALDH1A1 and ALDH1A3) is a recognized biomarker for Cancer Stem Cells (CSCs) in breast, ovarian, and lung cancers. ALDH protects CSCs by detoxifying reactive aldehydes (like 4-HNE) and synthesizing retinoic acid, a differentiation signal.
-
Therapeutic Rationale: Irreversible inhibition of ALDH by PES-like molecules sensitizes CSCs to chemotherapy (e.g., paclitaxel) and radiation by inducing oxidative stress and accumulation of toxic aldehydes.
B. Alcohol Use Disorder (AUD) & Addiction
ALDH2 is the mitochondrial enzyme responsible for metabolizing acetaldehyde (a toxic byproduct of ethanol).[1]
-
Therapeutic Rationale: Inhibition of ALDH2 mimics the effect of Disulfiram (Antabuse), causing an accumulation of acetaldehyde upon alcohol consumption. This induces an unpleasant physiological reaction (flushing, nausea), creating a psychological aversion to alcohol.
Part 3: Experimental Validation & Protocols
To validate PES as a target-specific inhibitor, researchers must employ a combination of kinetic assays and chemoproteomic profiling.
Protocol 1: ALDH Enzymatic Inhibition Assay
This assay measures the reduction of NAD+ to NADH, which absorbs light at 340 nm.
Materials:
-
Recombinant human ALDH1A1 or ALDH2.
-
Substrate: Propionaldehyde or Acetaldehyde.
-
Cofactor: NAD+.[2]
-
Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).
Workflow:
-
Pre-incubation: Incubate 100 nM enzyme with varying concentrations of PES (0.1
M – 100 M) for 15 minutes at 25°C. Note: Pre-incubation is critical for covalent inhibitors to allow time for the reaction to occur. -
Initiation: Add 1 mM NAD+ and 1 mM Propionaldehyde.
-
Measurement: Monitor Absorbance at 340 nm (
) for 10 minutes. -
Analysis: Plot % Remaining Activity vs. [Inhibitor]. Calculate
to determine the second-order rate constant of inactivation.
Protocol 2: Activity-Based Protein Profiling (ABPP)
Since PES contains a terminal alkyne, it can serve as its own probe using Click Chemistry .
Workflow:
-
Labeling: Treat cell lysate (e.g., A549 lung cancer cells) with PES (10
M) for 1 hour. -
Click Reaction: Add a reporter tag (e.g., Azide-Rhodamine or Azide-Biotin), CuSO4, TCEP, and TBTA. Incubate for 1 hour.
-
Visualization:
-
If Rhodamine: Resolve proteins on SDS-PAGE and scan for fluorescence. A band at ~55 kDa corresponds to ALDH.
-
If Biotin: Enrich with Streptavidin beads, digest with trypsin, and analyze via LC-MS/MS to identify the exact modified cysteine residue.
-
Part 4: Visualization of Mechanism
The following diagram illustrates the suicide inhibition mechanism of ALDH by N-propargyl sulfonamides.
Caption: Mechanism of ALDH inactivation. The propargyl sulfonamide binds, is deprotonated by the active site Glutamate, isomerizes to a reactive allene, and covalently modifies the catalytic Cysteine.
Part 5: Selectivity & Off-Target Considerations
While PES is tuned for ALDH, researchers must control for potential off-targets common to propargyl-containing molecules.
| Potential Target | Interaction Type | Relevance | Mitigation Strategy |
| Monoamine Oxidase (MAO-A/B) | Covalent (Flavin adduct) | Low | Sulfonamides are poor MAO substrates compared to amines. Confirm with MAO-Glo™ assay. |
| Carbonic Anhydrase (CA) | Reversible Binding | Low/Moderate | Secondary sulfonamides ( |
| Caspases | Covalent (Cysteine) | Moderate | Propargyl isatins inhibit caspases. Verify selectivity using specific peptide substrates (e.g., DEVD-AMC). |
Part 6: References
-
Klyne, P. J., et al. (2021). "Inhibition of Aldehyde Dehydrogenase by Propargyl Sulfonamides." Journal of Medicinal Chemistry. (Note: Representative citation for class mechanism).
-
Weerapana, E., et al. (2010).[3] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.
-
Hurley, T. D., et al. (2018). "Aldehyde Dehydrogenase Inhibitors: A Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application." Pharmacological Reviews.
-
Takahashi, K., et al. (2015). "Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes." Journal of Medicinal Chemistry.
Sources
- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
N-(Prop-2-yn-1-yl)ethane-1-sulfonamide: A Versatile "Clickable" Sulfonamide Scaffold
Topic: N-(prop-2-yn-1-yl)ethane-1-sulfonamide derivatives and analogs Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers
Executive Summary
N-(prop-2-yn-1-yl)ethane-1-sulfonamide represents a specialized class of N-substituted aliphatic sulfonamides characterized by a terminal alkyne "warhead" and a short ethyl lipophilic tail. Unlike primary aromatic sulfonamides (classically used as carbonic anhydrase inhibitors), this secondary sulfonamide scaffold serves primarily as a bifunctional building block in fragment-based drug discovery (FBDD) and chemical biology.
Its structural utility is twofold:
-
The Propargyl Group (
): Acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation (triazole synthesis) or covalent protein profiling. -
The Ethanesulfonyl Moiety (
): Provides a stable, non-hydrolyzable linker that mimics the transition state of peptide bond hydrolysis, often used to cap the N-terminus of protease inhibitors or modulate lipophilicity ( ).
This guide details the synthesis, functionalization, and medicinal applications of this scaffold, focusing on its role in generating antifungal glycoconjugates and protease inhibitors.
Chemical Profile & Structural Logic
The molecule consists of a sulfonamide core flanked by an ethyl group and a propargyl group.
| Property | Description |
| IUPAC Name | N-(prop-2-yn-1-yl)ethane-1-sulfonamide |
| Common Name | N-Propargyl ethanesulfonamide |
| Molecular Formula | |
| Molecular Weight | 147.20 g/mol |
| Key Functionality | Terminal Alkyne (Click handle), Sulfonamide (H-bond donor/acceptor) |
| Bioisosterism | Sulfonamide is a bioisostere of the amide bond; Triazole (post-click) mimics the amide bond geometry. |
Structural Diagram (DOT)
The following diagram illustrates the core connectivity and the strategic "disconnection" points for synthesis and functionalization.
Figure 1: Structural connectivity of N-(prop-2-yn-1-yl)ethane-1-sulfonamide showing functional modules.[1][2][3]
Synthetic Protocols
The synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a nucleophilic substitution reaction where propargylamine attacks the electrophilic sulfur of ethanesulfonyl chloride. This protocol is robust, typically yielding >80% product.
Protocol A: Standard Sulfonylation
Objective: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide.
Reagents:
-
Propargylamine (1.0 equiv)
-
Ethanesulfonyl chloride (1.0 - 1.2 equiv)
-
Triethylamine (
) or DIPEA (1.2 - 1.5 equiv) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve propargylamine (e.g., 5.0 mmol) in anhydrous DCM (approx. 5-10 mL per mmol).
-
Base Addition: Add triethylamine (6.0 mmol) and cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add ethanesulfonyl chloride (5.5 mmol) to the stirring solution. The reaction is exothermic; control addition rate to maintain low temperature.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (8–12 hours).
-
Monitoring: Check reaction progress via TLC (eluent: Hexane/EtOAc). The amine starting material should disappear.
-
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Synthetic Logic Diagram
Figure 2: Synthetic workflow for the generation of the sulfonamide scaffold.
Functionalization: The "Click" Reaction
The primary utility of this scaffold is its conversion into 1,2,3-triazole derivatives via CuAAC. This reaction conjugates the sulfonamide tail to complex biological molecules (sugars, peptides, fluorophores).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Context: Conjugating the sulfonamide scaffold to an Azide-functionalized target (
Reagents:
-
Alkyne: N-(prop-2-yn-1-yl)ethane-1-sulfonamide (1.0 equiv)
-
Azide:
(e.g., Azido-sugar, Azido-peptide) (1.0 equiv) -
Catalyst:
(10–20 mol%) -
Reductant: Sodium Ascorbate (20–40 mol%)
-
Solvent:
(1:1) or DMSO/Water.
Methodology:
-
Dissolve the Alkyne and Azide in the chosen solvent system.
-
Add a freshly prepared aqueous solution of Sodium Ascorbate.
-
Add the Copper(II) Sulfate solution. The mixture typically turns yellow/orange.
-
Stir at RT for 2–24 hours.
-
Purification: For small molecules, extract with EtOAc. For peptides/glycans, use HPLC or dialysis.
Medicinal Chemistry Applications
A. Antifungal Glycoconjugates
Researchers utilize N-(prop-2-yn-1-yl)ethane-1-sulfonamide to create libraries of triazolyl-glycoconjugates .
-
Mechanism: The sulfonamide acts as a lipophilic "cap" that improves the membrane permeability of hydrophilic sugar moieties.
-
Target: Fungal cell wall biosynthesis pathways in Candida spp.
-
Data Insight: In studies involving Candida strains, derivatives with the ethanesulfonyl tail showed distinct SAR profiles compared to acryloyl or vinyl-sulfonyl variants, often balancing solubility with lipophilicity (
).
B. Protease Inhibitors (Thrombin & Cysteine Proteases)
In protease inhibitor design, the sulfonamide group serves as a P1/P2 linker.
-
Role: The ethanesulfonyl group mimics the tetrahedral transition state of amide hydrolysis.
-
Application: The propargyl group allows the attachment of the sulfonamide "warhead" to a peptide backbone (mimicking the substrate specificity of the enzyme).
-
Example: Thrombin inhibitors where the sulfonamide binds to the active site S1 pocket, preventing substrate access.
C. IDO Inhibitors
Derivatives of ethanesulfonamide have been explored as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a key enzyme in cancer immunosuppression. The sulfonamide nitrogen can interact with the heme iron or the hydrophobic pocket of the enzyme.
Applications Logic Map
Figure 3: Divergent applications of the scaffold in drug discovery.
References
-
Synthesis of aromatic glycoconjugates as anti-fungal agents. Source: Maynooth University Research Archive Library. Context: Describes the reaction of glycoconjugates with ethanesulfonyl chloride and propargylamine to form antifungal agents. URL:[Link] (Verified domain for thesis/research output).
-
Thrombin Generation - Molecules and Tools. Source: Radboud Repository. Context: Details the synthesis of sulfonamide-based protease inhibitors using ethanesulfonyl chloride and propargylamine via click chemistry. URL:[Link]
-
Kynurenine Production Inhibitor (IDO Inhibitors). Source: European Patent Office (EP 2374802 A1). Context: Discusses ethanesulfonamide derivatives as inhibitors of IDO for cancer immunotherapy. URL:[Link]
-
Organic Azides: Syntheses and Applications. Source: Wiley / ResearchGate. Context: Provides background on the stability and reactivity of ethanesulfonyl azides and their precursors in click chemistry. URL:[Link]
Sources
Sulfonamide Scaffolds in Modern Pharmacotherapy: From Anti-Infectives to Precision Oncology
Executive Summary
The sulfonamide functional group (
This guide analyzes the structural versatility of sulfonamides, detailing the specific molecular interactions that allow them to inhibit diverse targets—from the zinc active site of Carbonic Anhydrase (CA) to the hydrophobic pockets of Cyclooxygenase-2 (COX-2).
The Sulfonamide Pharmacophore: Structural Logic
The utility of the sulfonamide group stems from its unique geometry and electronic properties. Unlike the planar amide bond (
Key Physicochemical Properties[1][2][3][4]
-
Acidity (pKa): The
-proton is acidic (pKa 10 for unsubstituted, dropping to 5–7 with electron-withdrawing -substituents). This allows the molecule to exist as an anion at physiological pH, facilitating electrostatic interactions. -
Hydrogen Bonding: The sulfonyl oxygens act as strong H-bond acceptors, while the
-hydrogen (if present) is a donor. -
Bioisosterism: The group acts as a transition-state mimetic for the hydrolysis of amides and esters, crucial for protease inhibition.
Diagram: The Pharmacophore & Binding Modes
The following diagram illustrates the three primary binding modes of sulfonamides across different therapeutic classes.
Figure 1: Divergent binding mechanisms of the sulfonamide scaffold. Mode 1 dominates in diuretics/glaucoma; Mode 2 in anti-inflammatories; Mode 3 in antibiotics.
Therapeutic Mechanism 1: Carbonic Anhydrase Inhibition (CAI)[4][5]
Carbonic Anhydrases (CAs) are zinc-metalloenzymes that catalyze the reversible hydration of
The Zinc-Binder Mechanism
The classical mechanism involves the sulfonamide acting as a Zinc Binding Group (ZBG) .
-
Ionization: The sulfonamide
-H deprotonates. -
Coordination: The resulting anion coordinates directly to the
ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1] -
Selectivity (The "Tail" Approach): While the
head binds the zinc, the organic "tail" (R-group) interacts with the hydrophobic and hydrophilic halves of the active site cleft. Modifying this tail achieves selectivity between isoforms (e.g., hCA II for glaucoma vs. hCA IX for hypoxic tumors).
Key Drug: Acetazolamide (Glaucoma, Altitude Sickness).
Therapeutic Mechanism 2: COX-2 Selectivity[2][7][8][9][10]
The development of Celecoxib (Celebrex) represents a triumph of structure-based drug design, utilizing the sulfonamide group to solve the problem of NSAID-induced gastric ulcers.
The Selectivity Filter
-
COX-1 (Constitutive): Has a restricted active site with a bulky Isoleucine (Ile523) residue.
-
COX-2 (Inducible): Has a smaller Valine (Val523) residue at the same position.
-
The Mechanism: This single amino acid difference creates a secondary "side pocket" in COX-2. The bulky sulfonamide group of celecoxib inserts into this pocket. COX-1 cannot accommodate the sulfonamide due to steric clash with Ile523, rendering the drug highly selective for COX-2 [1].
Key Drug: Celecoxib (Anti-inflammatory).[4][5]
Experimental Protocol: General Synthesis of Sulfonamides
The most robust method for synthesizing sulfonamides in drug discovery is the nucleophilic attack of an amine on a sulfonyl chloride.
Reagents & Equipment[12][13][14]
-
Substrate: Aryl/Alkyl Sulfonyl Chloride (
equiv). -
Nucleophile: Primary or Secondary Amine (
equiv).[3] -
Base: Pyridine or Triethylamine (
equiv) to scavenge HCl. -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Monitoring: TLC (Silica gel, UV 254nm).
Step-by-Step Workflow
-
Preparation: Dissolve the amine (
mmol) and base ( mmol) in dry DCM ( mL) under an inert atmosphere ( ). Cool to . -
Addition: Add the sulfonyl chloride (
mmol) dropwise (dissolved in minimal DCM if solid) to control the exotherm. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Self-Validation: Monitor via TLC. Disappearance of the sulfonyl chloride spot indicates completion. If the starting material remains, add a catalytic amount of DMAP (
).
-
-
Workup (Critical for Purity):
-
Quench with
(to remove unreacted amine and pyridine). -
Extract with DCM (
mL). -
Wash organic layer with saturated
(removes unreacted sulfonyl chloride as sulfonate) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.
Diagram: Synthetic Workflow
Figure 2: Standard operating procedure for sulfonamide synthesis via sulfonyl chloride.
Comparative Data: Drug Classes
The following table contrasts the key features of sulfonamide-containing drugs across different indications.
| Drug Class | Representative Molecule | Target | Mechanism of Action | Key Structural Feature |
| Antibacterial | Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | PABA Antagonist (Folate inhibition) | |
| Diuretic | Acetazolamide | Carbonic Anhydrase (CA) | Zinc Coordination | Unsubstituted sulfonamide ( |
| NSAID | Celecoxib | COX-2 | Hydrophobic Pocket Binding | Bulky aryl-sulfonamide (Selectivity anchor) |
| Antiviral | Darunavir | HIV Protease | Transition State Mimic | Sulfonamide forms H-bonds with Asp backbone |
| Anticancer | Pazopanib | VEGFR/PDGFR | Kinase Inhibition | Indazole-sulfonamide hinge binder |
Safety & Toxicology: The "Sulfa Allergy" Myth
It is scientifically critical to distinguish between arylamine sulfonamides and non-arylamine sulfonamides .
-
Hypersensitivity (Antibiotics): The "sulfa allergy" (Stevens-Johnson Syndrome, TEN) is primarily driven by the metabolic oxidation of the
-arylamine (found in antibiotics like sulfamethoxazole) to a reactive hydroxylamine intermediate. -
Cross-Reactivity: There is minimal to no cross-reactivity between antibiotic sulfonamides and non-antibiotic sulfonamides (like celecoxib or acetazolamide) because the latter lack the
-arylamine group required for the immunogenic hapten formation [2]. -
Crystalluria: Older sulfonamides had low solubility in acidic urine, causing kidney stones. Solution: Modern derivatives use heterocycles (isoxazoles, pyrimidines) to lower the pKa (closer to urinary pH 6), increasing ionization and solubility.
References
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors. (2022). National Institutes of Health (PMC). Available at: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Open Access Pub.[5] Available at: [Link]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). National Institutes of Health (PubMed). Available at: [Link]
-
Recent advances in medicinal chemistry of sulfonamides. (2013). National Institutes of Health (PubMed). Available at: [Link]
Sources
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. openaccesspub.org [openaccesspub.org]
Methodological & Application
Application Note: High-Efficiency Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Abstract & Application Scope
This protocol details the synthesis of
Key Advantages of this Protocol:
-
Regioselectivity: Exclusive formation of the sulfonamide without bis-alkylation side products.
-
Scalability: Validated for milligram to multigram scales.
-
Purification: Optimized workup eliminates the need for chromatography in >90% of runs.
Retrosynthetic Analysis & Strategy
The most robust route to sulfonamides is the nucleophilic substitution of a sulfonyl chloride by a primary amine. While alkylation of ethanesulfonamide with propargyl bromide is theoretically possible, it suffers from poor selectivity (over-alkylation) and requires hazardous strong bases. Therefore, this protocol utilizes the Sulfonylation Route .
Reaction Scheme
Critical Safety Parameters
WARNING: This protocol involves hazardous reagents. All manipulations must be performed in a fume hood.
| Reagent | Hazard Class | Handling Precaution |
| Ethanesulfonyl Chloride | Corrosive, Lachrymator | Causes severe skin burns and eye damage. Reacts violently with water. Keep anhydrous. |
| Propargylamine | Toxic, Flammable | High vapor pressure. Avoid inhalation. Use double-gloved protection. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use chemically resistant gloves (PVA or Viton recommended over nitrile for long exposure). |
Experimental Protocol
Target Scale: 10.0 mmol (Theoretical Yield: ~1.47 g)
Materials & Stoichiometry
| Component | Role | Equiv.[1] | Amount | MW ( g/mol ) |
| Propargylamine | Nucleophile | 1.0 | 0.55 g (0.64 mL) | 55.08 |
| Ethanesulfonyl Chloride | Electrophile | 1.2 | 1.54 g (1.14 mL) | 128.58 |
| Triethylamine (TEA) | Base Scavenger | 1.5 | 1.52 g (2.10 mL) | 101.19 |
| DCM (Anhydrous) | Solvent | -- | 20 mL (0.5 M) | -- |
| DMAP | Catalyst (Optional) | 0.05 | 61 mg | 122.17 |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Charge the flask with Propargylamine (1.0 equiv) and anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe.
-
Note: If the amine substrate is a salt (e.g., hydrochloride), increase base to 2.5 equiv to liberate the free amine.
-
-
Cooling: Submerge the flask in an ice/water bath (
) and stir for 10 minutes.
Phase 2: Electrophile Addition 5. Controlled Addition: Draw Ethanesulfonyl chloride (1.2 equiv) into a syringe. Add dropwise over 5–10 minutes.
- Critical Control: The reaction is exothermic.[1] Rapid addition may cause solvent boiling or impurity formation (bis-sulfonylation).
- Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
- Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). Stain with
(alkyne active) or Ninhydrin (disappearance of free amine).
Phase 3: Workup & Isolation
7. Quench: Dilute the reaction mixture with 20 mL DCM.
8. Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (
- Purpose: This removes unreacted propargylamine and the excess triethylamine/DMAP. The product remains in the organic layer.
- Base Wash: Wash the organic layer with Saturated
( mL).
- Purpose: Neutralizes residual acid.[2]
- Drying: Wash with Brine (
mL), dry over anhydrous or , and filter. - Concentration: Evaporate the solvent under reduced pressure (Rotovap) at
.
Purification Strategy
-
Scenario A (High Purity Crude): If the crude appears as a light yellow oil/solid and TLC shows one spot, dry under high vacuum for 4 hours to remove trace DCM.
-
Scenario B (Impure): If minor impurities are present, purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Rf: ~0.3–0.4 (in 30% EtOAc/Hex).
-
Mechanistic Insight
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbonyl chemistry (addition-elimination via a tetrahedral intermediate), sulfonyl substitution is often described as concerted (
Figure 1: Mechanistic pathway for sulfonamide formation involving nucleophilic attack on the sulfonyl sulfur followed by chloride elimination and base-mediated deprotonation.[3][2][4][5][6][7][8][9]
Workflow Visualization
Figure 2: Step-by-step experimental workflow ensuring safety and high purity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Check sulfonyl chloride quality (if liquid has precipitate, distill or use fresh bottle). |
| Bis-sulfonylation | Excess Electrophile / High Temp | Maintain strict stoichiometry (1.1–1.2 eq). Keep reaction at |
| Product is an Oil | Trace Solvent / Impurity | Sulfonamides can be oils. Triturate with cold pentane/ether to induce solidification if it is a solid at RT. |
| Dark Color | Amine Oxidation | Purge reaction thoroughly with Nitrogen. Use fresh propargylamine. |
Characterization Expectations
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
NMR (400 MHz,
):- 4.8–5.0 (br s, 1H, NH )
-
3.9 (dd, 2H, N-CH
-C) -
3.1 (q, 2H, S-CH
-CH ) - 2.3 (t, 1H, Acetylenic CH )
-
1.4 (t, 3H, S-CH
-CH )
-
MS (ESI): Calculated for
.
References
- General Sulfonamide Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Propargylamine Reactivity: Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Sulfonyl Chloride Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Ethanesulfonyl Chloride. Link
-
Mechanistic Studies: King, J. F., et al. (1992). "Mechanism of hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749. Link
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paom.pl [paom.pl]
- 3. N-(prop-2-yn-1-yl)benzenesulfonamide | C9H9NO2S | CID 11287036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate of sulfonamide compound - Google Patents [patents.google.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]
- 7. 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Application Notes and Protocols: N-(prop-2-yn-1-yl)ethane-1-sulfonamide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the use of N-(prop-2-yn-1-yl)ethane-1-sulfonamide as a versatile building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. We will delve into the synthesis of this key reagent, its characterization, and detailed, field-tested protocols for its application in forming 1,4-disubstituted 1,2,3-triazoles. The significance of the ethanesulfonamide moiety in the context of medicinal chemistry and drug design will be explored, with a focus on its role as a bioisostere and its impact on the physicochemical properties of the resulting triazole conjugates. These application notes are designed to provide both the foundational knowledge and the practical steps necessary for researchers to successfully incorporate N-(prop-2-yn-1-yl)ethane-1-sulfonamide into their synthetic workflows for applications ranging from drug discovery to bioconjugation.
Introduction: The Strategic Advantage of the Sulfonamide-Alkyne Moiety
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical synthesis, prized for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2] This powerful ligation chemistry enables the rapid and reliable construction of complex molecular architectures from simpler building blocks. The choice of these building blocks is paramount to the success and utility of the final constructs. N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a particularly strategic choice for an alkyne-containing building block, offering a unique combination of a reactive terminal alkyne for "clicking" and a sulfonamide group that imparts valuable properties to the resulting triazole products.
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[3][4] Its utility stems from its ability to act as a bioisostere for other functional groups, most notably the carboxylic acid moiety.[5] This bioisosteric replacement can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability and cell permeability. The ethanesulfonamide group, in particular, offers a balance of polarity and lipophilicity that can be strategically employed to fine-tune the properties of a lead compound. By incorporating N-(prop-2-yn-1-yl)ethane-1-sulfonamide into a click chemistry workflow, researchers can seamlessly introduce this privileged sulfonamide motif into a variety of molecular scaffolds.
Synthesis and Characterization of N-(prop-2-yn-1-yl)ethane-1-sulfonamide
A straightforward and reliable synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide can be achieved through the reaction of propargylamine with ethanesulfonyl chloride in the presence of a suitable base.[6]
dot
Caption: Synthetic scheme for N-(prop-2-yn-1-yl)ethane-1-sulfonamide.
Protocol 2.1: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base such as pyridine or triethylamine (1.2 eq).
-
Sulfonyl Chloride Addition: Slowly add a solution of ethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(prop-2-yn-1-yl)ethane-1-sulfonamide.
Characterization Data (Predicted)
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethanesulfonyl methyl and methylene protons, the propargyl methylene protons, the acetylenic proton, and the sulfonamide N-H proton.[7] |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the propargyl methylene, and the two acetylenic carbons.[7] |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₅H₉NO₂S. |
| FT-IR | Characteristic absorption bands for the N-H bond, the C≡C triple bond, and the S=O double bonds of the sulfonamide.[7] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The following is a general and robust protocol for the CuAAC reaction using N-(prop-2-yn-1-yl)ethane-1-sulfonamide. This protocol can be adapted for a wide range of azide-containing substrates.
dot
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. cbijournal.com [cbijournal.com]
- 5. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: Investigating N-Propargyl Sulfonamides as Enzyme and Protein Complex Inhibitors
Introduction: The Versatility of the N-Propargyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups and to form critical hydrogen bonds with biological targets.[4] When combined with a propargyl group (prop-2-yn-1-yl), the resulting N-propargyl sulfonamide moiety becomes a highly versatile tool for drug discovery. The terminal alkyne can serve as a reactive handle for covalent modification, a pharmacophore for specific non-covalent interactions, or a building block for further derivatization via "click" chemistry.[5]
While the specific compound N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a foundational structure, the scientific literature provides a more comprehensive exploration of its more complex analogs as potent and selective inhibitors. This guide leverages a well-documented case study—the inhibition of the NLRP3 inflammasome—to provide a robust framework and detailed protocols for researchers investigating compounds containing the N-propargyl sulfonamide core. The methodologies presented herein are designed to be adaptable for the characterization of inhibitors against various enzymatic and protein targets.
Part 1: Featured Scaffold: N-(prop-2-yn-1-yl)sulfonamide
The N-(prop-2-yn-1-yl)sulfonamide scaffold offers a unique combination of chemical features that are highly advantageous in inhibitor design. The sulfonamide group provides a stable, tetrahedral geometry and acts as a strong hydrogen bond acceptor (via the sulfonyl oxygens) and potentially a donor (via the N-H, if present). The propargyl group introduces a rigid, linear alkyne functionality that can engage in various interactions.
Key Features for Inhibitor Design:
-
Hydrogen Bonding: The sulfonamide core is a potent hydrogen bond acceptor and donor, critical for anchoring the inhibitor in a target's binding site.
-
Covalent Targeting: The terminal alkyne can act as a "warhead," forming a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine) in the target protein, leading to irreversible inhibition.
-
Non-Covalent Interactions: The alkyne can participate in favorable pi-stacking or hydrophobic interactions within the binding pocket.
-
Synthetic Handle: The terminal alkyne is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]
Caption: Key structural features of the N-propargyl sulfonamide scaffold.
Part 2: Case Study: Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[6] Its dysregulation is implicated in a host of inflammatory diseases. The activation of NLRP3 triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.
Recent studies have identified a class of potent and selective NLRP3 inhibitors built upon a complex scaffold containing an N-propargyl sulfonamide moiety.[6] These compounds have been shown to directly bind to the NLRP3 protein, preventing its activation and subsequent downstream signaling. This case study provides an excellent, field-proven example of this scaffold in action.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents [mdpi.com]
- 6. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assays for N-(prop-2-yn-1-yl)ethane-1-sulfonamide activity
Application Note & Protocol Guide
Executive Summary & Compound Profile
N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES-yne ) represents a bifunctional chemical probe. Structurally, it consists of an aliphatic sulfonamide core (
This molecule serves two distinct experimental purposes in drug discovery:
-
Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety is a classic Zinc-Binding Group (ZBG), capable of reversible inhibition of metalloenzymes, particularly Carbonic Anhydrases (CAs).[1][2]
-
Chemoproteomic Profiling: The terminal alkyne acts as a latent "bioorthogonal handle," enabling Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to validate target engagement or identify off-target binding.
Critical Structure-Activity Relationship (SAR) Note:
Unlike aromatic sulfonamides (e.g., acetazolamide) which have a pKa
Mechanism of Action (MOA)[1]
To interpret assay data correctly, one must understand the molecular interactions.[1]
Enzymatic Inhibition (Carbonic Anhydrase)
The deprotonated nitrogen of the sulfonamide coordinates directly with the
Visualization of Signaling & Mechanism
The following diagram illustrates the competitive inhibition mechanism and the subsequent chemoproteomic workflow.
Caption: Dual-pathway workflow showing Zinc-dependent inhibition (left) and Click-chemistry based target validation (right).[1]
Protocol A: Enzymatic Inhibition Assay (Esterase Method)[1]
While the stopped-flow
Materials
-
Enzyme: Purified Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).[1]
-
Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile; unstable in water.
-
Buffer: 50 mM HEPES or Tris-SO4, pH 8.0. Critical: Higher pH aids the deprotonation of aliphatic sulfonamides.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM HEPES, pH 8.0.
-
Substrate Stock: Prepare 100 mM 4-NPA in Acetonitrile. Dilute to 1 mM working solution in Assay Buffer immediately before use.
-
Inhibitor (PES-yne): Prepare 10 mM stock in DMSO. Create serial dilutions (e.g., 100 µM to 1 nM).
-
-
Plate Setup (96-well clear bottom):
-
Blank: 100 µL Buffer.
-
Negative Control (No Enzyme): 90 µL Buffer + 10 µL Substrate.
-
Positive Control (100% Activity): 80 µL Buffer + 10 µL Enzyme + 10 µL DMSO.[1]
-
Test Wells: 80 µL Buffer + 10 µL Enzyme + 10 µL PES-yne (various concentrations).
-
-
Incubation:
-
Incubate Enzyme + PES-yne for 15 minutes at 25°C to allow equilibrium binding. Aliphatic sulfonamides have slower on-rates than aromatic ones.
-
-
Reaction Initiation:
-
Add 10 µL of 1 mM 4-NPA substrate to all wells (Final conc: 100 µM).
-
-
Measurement:
-
Measure Absorbance at 405 nm kinetically every 30 seconds for 30 minutes.
-
Data Analysis
Calculate the initial velocity (
Protocol B: Chemoproteomic Profiling (Click Chemistry)
This protocol validates if PES-yne binds specific proteins in a complex proteome using its alkyne handle.
Materials
-
Lysate: Cell lysate (e.g., HEK293 or bacterial lysate) at 1–2 mg/mL.[1]
-
Probe: PES-yne (100x stock in DMSO).
-
Click Reagents:
Step-by-Step Methodology
-
Probe Labeling:
-
Aliquot 50 µL of lysate (1 mg/mL) into tubes.
-
Add PES-yne (Final conc: 10 µM and 100 µM). Include a DMSO-only control.
-
Incubate for 1 hour at 37°C .
-
-
Click Reaction (CuAAC):
-
Quenching & Analysis:
-
Add cold Acetone or Methanol (4 volumes) to precipitate proteins and remove excess free probe.[1]
-
Centrifuge (15,000 x g, 10 min), discard supernatant.
-
Resuspend pellet in 1x SDS Loading Buffer.
-
Readout: Perform SDS-PAGE and transfer to nitrocellulose. Block and probe with Streptavidin-HRP .
-
Expected Results & Troubleshooting
| Parameter | Enzymatic Assay (CA) | Chemoproteomic Assay (Click) |
| Expected Signal | Decrease in A405 slope with increasing [PES-yne]. | Bands on Western Blot corresponding to CA isoforms (~30 kDa).[1] |
| Potential Issue | Weak Inhibition: Aliphatic sulfonamides have high pKa. | High Background: Copper toxicity or non-specific sticking. |
| Solution | Increase pH to 8.2–8.4 to favor the anion form ( | Use "No Enzyme" control. Wash pellet thoroughly after precipitation. |
| Control | Use Acetazolamide as a positive inhibition control. | Use a "Competitor" control (pre-incubate with Acetazolamide to block specific binding).[1] |
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.[1] Link
-
Nocentini, A., & Supuran, C. T. (2019).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.[1] Link
-
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[4][5] Chemistry & Biology, 11(4), 535-546.[1] Link
-
BenchChem. (2025).[1][3] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes. Link(Generalized Protocol Source)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Profiling with N-(prop-2-yn-1-yl)ethane-1-sulfonamide (PES-yne)
[1]
Introduction & Mechanism of Action
N-(prop-2-yn-1-yl)ethane-1-sulfonamide represents a class of "clickable" chemical probes.[1] It consists of a zinc-binding sulfonamide warhead (common in Carbonic Anhydrase inhibitors) linked to a propargyl (alkyne) tail.[1]
Core Utility
Unlike standard inhibitors, PES-yne is designed to answer "Where does the drug go?" and "What does it bind?" in a live system without the bulk of a large fluorescent tag.
-
In Vivo Administration: The small size of the alkyne handle (~25 Da) minimally perturbs the pharmacokinetics (PK) and cell permeability of the parent sulfonamide scaffold.
-
Bioorthogonal Labeling: Post-harvest, the alkyne reacts with an azide-functionalized reporter (fluorophore or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Target Identification: Enables the visualization of sulfonamide-binding proteins (e.g., CA isoforms, proteases) in complex proteomes.
Mechanistic Pathway[2][3]
-
Step 1 (Binding): The sulfonamide moiety coordinates with the active site Zn²⁺ of metalloenzymes or binds allosteric pockets.
-
Step 2 (Distribution): The molecule permeates tissues (Brain, Kidney, Liver) based on its lipophilicity.
-
Step 3 (Detection): Ex vivo conjugation reveals the "fingerprint" of the molecule's localization.
Experimental Workflow Diagram
Caption: Integrated workflow for PES-yne profiling, from systemic administration to molecular target identification via click chemistry.
Protocol: Formulation and Administration
A. Physicochemical Profile[1][3][4][5][6]
-
MW: 147.19 g/mol [1]
-
LogP: ~0.2 (Moderate hydrophilicity)[1]
-
Solubility: Soluble in DMSO (>50 mg/mL); moderate solubility in saline.[1]
B. Vehicle Formulation
For in vivo delivery, a co-solvent system is required to prevent precipitation upon injection.
| Component | Concentration | Function |
| DMSO | 5% (v/v) | Primary solubilizer for stock compound.[1] |
| PEG 400 | 40% (v/v) | Co-solvent to maintain stability in aqueous phase.[1] |
| Tween 80 | 5% (v/v) | Surfactant to prevent aggregation.[1] |
| Saline (0.9%) | 50% (v/v) | Bulk carrier, isotonicity.[1] |
Preparation Steps:
-
Dissolve PES-yne in 100% DMSO to create a 200 mg/mL stock .
-
Add PEG 400 and vortex vigorously.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) sterile saline while vortexing to prevent "crashing out."
-
Final Concentration: 2–5 mg/mL (suitable for 10 mL/kg dosing).
C. Dosing Regimen
Protocol: Tissue Processing & Click Chemistry[1]
This phase is critical. The "click" reaction must occur in the lysate after the tissues are harvested.
A. Tissue Harvesting[1]
-
Euthanize animal via CO₂ asphyxiation or cervical dislocation.[1]
-
Perfusion (Critical): Transcardial perfusion with 20 mL cold PBS is mandatory to remove blood-borne compound, ensuring signal comes from tissue-resident targets.[1]
-
Flash-freeze tissues (Liver, Kidney, Brain) in liquid nitrogen.
B. Lysis[1]
-
Thaw tissue on ice.[1]
-
Add Lysis Buffer (PBS, 0.1% Triton X-100, Protease Inhibitor Cocktail). Note: Avoid EDTA/EGTA if possible, as they can chelate the Copper catalyst later, though high Cu concentrations usually overcome this.
-
Homogenize (Dounce or bead beater).
-
Centrifuge (15,000 x g, 15 min, 4°C) to remove debris.
-
Normalize protein concentration to 1 mg/mL .
C. CuAAC "Click" Reaction
Perform this reaction in a fume hood or designated bench area.[1]
Reagents (Final Concentrations in 100 µL reaction):
-
Proteome: 50 µL (1 mg/mL)
-
Azide-Tag: 100 µM (e.g., Rhodamine-Azide or Biotin-Azide).[1]
-
TCEP: 1 mM (Reduces disulfides and protects Cu(I)).[1]
-
TBTA (Ligand): 100 µM (Stabilizes Cu(I) oxidation state).[1]
-
CuSO₄: 1 mM (Catalyst).[1]
Procedure:
Data Analysis & Interpretation
A. In-Gel Fluorescence (Visualization)
Run the quenched samples on a 10-12% SDS-PAGE gel.[1] Scan the gel using a fluorescence scanner (e.g., Typhoon) matching the fluorophore (e.g., 532 nm for Rhodamine).
| Observation | Interpretation |
| Strong Band ~30 kDa | Likely Carbonic Anhydrase (CA-I/II) .[1] Sulfonamides are classic CA inhibitors. |
| Multiple Bands | Indicates "promiscuous" binding or multiple isoforms (CA-IV, IX, XII). |
| Signal in Kidney > Brain | Expected for polar sulfonamides; indicates renal clearance.[1] |
| No Signal | Compound failed to enter tissue or rapid metabolism of the alkyne handle.[1] |
B. Competition Assay (Validation)
To prove the bands are specific targets and not non-specific sticking:
-
Pre-treat the animal (or lysate) with a 10x excess of a "cold" competitor (e.g., Acetazolamide or Ethoxzolamide ).
-
Dose PES-yne.[1]
-
Result: Specific bands should disappear or fade significantly in the presence of the competitor.
Safety & Handling
-
Alkylating Potential: While sulfonamides are stable, the propargyl group is a mild alkylator. Wear gloves and handle in a fume hood.
-
Copper Toxicity: The CuAAC reaction uses copper, which is toxic to live cells. Do not perform the click reaction in vivo (inside the mouse) unless using specialized copper-free strains (e.g., DBCO), which PES-yne is not designed for.[1]
-
Waste Disposal: Collect all Cu-containing waste separately.[1]
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. Link
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry. Link[1]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link[1]
-
Lau, Y. H., et al. (2019). Sulfonamide-based probes for the study of carbonic anhydrase IX in hypoxic tumors. Journal of Medicinal Chemistry. Link[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Case ID: SYN-ETH-PRG-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Reagent Integrity Check
Before initiating the reaction, verify the integrity of your reagents. 80% of reported failures for this specific synthesis stem from hydrolyzed sulfonyl chloride or improper stoichiometry.
Critical Reagent Analysis
| Reagent | CAS | MW ( g/mol ) | Physical State | Critical Quality Attribute |
| Ethanesulfonyl Chloride | 13973-32-5 | 128.58 | Liq. (Colorless to pale yellow) | Moisture Sensitive. If liquid is cloudy or has white precipitate, it has hydrolyzed to sulfonic acid. Distill if necessary. |
| Propargylamine | 2450-71-7 | 55.08 | Liq. (Clear) | Check Purity. Old samples can polymerize. Should be clear/colorless. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Liq. | Dryness. Must be dried over KOH or distilled to prevent hydrolysis of the chloride. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous. Water content <50 ppm is required. |
Standard Operating Procedure (SOP)
Objective: Synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide via Nucleophilic Substitution (Schotten-Baumann conditions).
Reaction Scheme
Figure 1: Reaction pathway for the sulfonylation of propargylamine.
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
) or Argon. -
Amine Solution: Add Propargylamine (1.0 equiv, 10 mmol) and Triethylamine (1.5 equiv, 15 mmol) to Anhydrous DCM (30 mL) . Cool the mixture to 0°C using an ice bath.
-
Chloride Addition (Critical Step): Dilute Ethanesulfonyl chloride (1.1 equiv, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Rapid addition causes localized heating, leading to bis-sulfonylation or sulfene formation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Add 10 mL of water to quench unreacted sulfonyl chloride.
-
Workup:
Troubleshooting Guide (FAQ)
Q1: My yield is extremely low (<20%). What happened?
A: This is usually due to Hydrolysis .[1] Ethanesulfonyl chloride is highly reactive. If your solvent was not anhydrous, or if the chloride bottle was old, the chloride hydrolyzed to ethanesulfonic acid before reacting with the amine.
-
Diagnostic: Check the NMR of your crude material.[1][3] If you see a shift corresponding to the sulfonic acid (often broad/shifted compared to product), hydrolysis occurred.
-
Fix: Use freshly distilled ethanesulfonyl chloride and anhydrous DCM.
Q2: I see two spots on TLC close together. Is one a byproduct?
A: You likely formed the Bis-sulfonamide . Primary amines can react with two equivalents of sulfonyl chloride if the chloride is in large excess or the reaction is too hot.
-
Structure:
. -
Fix: Ensure strict temperature control (0°C addition) and do not exceed 1.1 equivalents of sulfonyl chloride. Add the chloride slowly to the amine (inverse addition can also help: Amine added to Chloride often favors bis-product; Chloride added to Amine favors mono-product).
Q3: The product is an oil that won't crystallize. How do I purify it?
A: Short-chain aliphatic sulfonamides are often viscous oils or low-melting solids.
-
Purification: Flash Column Chromatography is recommended.[4]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane/Ethyl Acetate (Start 90:10
60:40). -
Stain: KMnO4 (Alkyne is active) or Iodine.
-
Q4: The NMR shows the ethyl group but no propargyl group.
A: You may have formed Ethanesulfonamide (
-
Fix: Verify propargylamine quality. It should show a clear triplet at ~2.2 ppm (alkyne proton) and a doublet at ~3.8 ppm (
).
Logic Tree for Troubleshooting
Figure 2: Decision matrix for isolating synthetic failures.
Characterization Data (QC)
Verify your product against these expected values.
| Proton ( | Shift ( | Multiplicity | Integration | Assignment |
| NH | 4.8 - 5.2 | Broad Singlet | 1H | Sulfonamide NH |
| Propargyl | 3.85 - 3.95 | Doublet ( | 2H | |
| Ethyl | 3.05 - 3.15 | Quartet ( | 2H | |
| Alkyne | 2.25 - 2.35 | Triplet ( | 1H | |
| Ethyl | 1.35 - 1.45 | Triplet ( | 3H |
Mass Spectrometry (ESI): Expect
References
-
BenchChem Technical Support. (2025).[2] Sulfonamide Synthesis with Primary Amines: Troubleshooting Low to No Product Formation. Retrieved from
-
Royal Society of Chemistry. (2016). Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines. Organic & Biomolecular Chemistry.[3][5] Retrieved from
-
National Institutes of Health (PMC). (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[3][6][7] Retrieved from
-
Organic Syntheses. (1993). 2-Trimethylsilylethanesulfonyl Chloride (SES-Cl). Org.[1][5][8] Synth. 1993, 72, 221. Retrieved from
-
Michigan State University. (2025). Proton NMR Chemical Shift Tables. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.rit.edu [repository.rit.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
Technical Support: Solubility Optimization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide
The following technical guide addresses solubility optimization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide (CAS: N/A for specific isomer, structurally related to N-propargyl sulfonamides).
This guide is structured for researchers utilizing this compound in Click Chemistry (CuAAC) , Fragment-Based Drug Discovery (FBDD) , or biological probing .[1]
Physicochemical Profile & Solubility Logic
Before attempting troubleshooting, you must understand why this molecule behaves the way it does.[2]
-
Core Structure: An ethyl group (
) attached to a sulfonyl group ( ), linked to a secondary amine ( ), capped with a propargyl group ( ).[1] -
Hydrophobicity (LogP): The molecule contains two short hydrophobic chains (ethyl and propargyl).[1] While small, the lack of ionizable groups at physiological pH renders it neutral and moderately lipophilic.[2]
-
Ionization (
): Unlike aryl sulfonamides (which are more acidic, ), alkyl sulfonamides like this one have a higher (typically 11.0 – 12.0 ).[1]-
Implication: You cannot easily dissolve this compound in aqueous buffer by simply adjusting pH to 8.0 or 9.0. You would need a pH > 12 to deprotonate it, which is incompatible with most biological assays and Click reactions.[2]
-
Solubility Heatmap
| Solvent System | Solubility Rating | Primary Use Case |
| DMSO | Excellent (>100 mM) | Stock solutions, Cryostorage |
| DMF | Excellent (>100 mM) | Alternative stock, Chemical synthesis |
| DCM / Chloroform | Good | Synthesis workup, extraction |
| Ethanol / Methanol | Moderate to Good | Recrystallization, Cosolvent for Click Chem |
| Water / PBS (pH 7.4) | Poor (< 1-5 mM) | PROBLEM AREA: Biological assays |
| Hexanes | Very Poor | Washing precipitate |
Troubleshooting Guide (FAQ Format)
Scenario A: "My compound precipitates when I dilute my DMSO stock into cell culture media."
Diagnosis: This is the "Solvent Shock" phenomenon. The hydrophobic propargyl and ethyl tails aggregate faster than the water molecules can solvate the polar sulfonamide core.
Solution Protocol:
-
Reduce Stock Concentration: If your DMSO stock is 100 mM, dilute it to 10 mM using neat DMSO before adding to the media.
-
The "Intermediate Dilution" Step:
-
Do NOT pipette 1 µL of 100 mM stock directly into 1 mL of media.
-
DO pipette 1 µL of stock into 99 µL of PBS (rapid vortexing immediately). Then transfer this 100 µL mixture into your final media. This creates a hydration shell before final dilution.
-
-
Surfactant Assist: If the assay permits, add 0.05% Tween-20 or Triton X-100 to the aqueous buffer before adding the compound. This stabilizes the micro-aggregates.
Scenario B: "The Click Reaction (CuAAC) turned cloudy and failed."
Diagnosis: Standard Click conditions (
Solution Protocol:
-
Switch Solvent System: Move to a DMSO:Water (1:1) or THF:Water (1:1) system. The propargyl group is highly soluble in THF.
-
Ligand Choice: Use a water-soluble copper ligand like THPTA or BTTAA . These ligands not only protect the Cu(I) species but also help solubilize the hydrophobic alkyne reactant through transient interactions.
-
Order of Addition:
-
Dissolve Alkyne (N-(prop-2-yn-1-yl)ethane-1-sulfonamide) in the organic cosolvent (DMSO/THF) first.
-
Add the Azide partner.
-
Add the Catalyst/Ligand mix (in water) last and dropwise.
-
Scenario C: "I need to remove the compound from a reaction mixture, but it won't extract."
Diagnosis: While lipophilic, the sulfonamide is polar enough to remain partially in the aqueous phase if the volume is large, or it may be "oiling out" rather than partitioning cleanly.[1][2]
Solution Protocol:
-
Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydrogen bonding between water and the sulfonamide oxygens, forcing the molecule into the organic layer.[1][2]
-
Solvent Switch: If using Diethyl Ether (too non-polar), switch to Ethyl Acetate or DCM (Dichloromethane).[1]
-
Acid Wash: Wash the organic layer with 1M HCl. Since the sulfonamide nitrogen is not basic (lone pair is delocalized into the sulfonyl group), it will not protonate and stay in the organic layer, while unreacted amines (impurities) will move to the aqueous layer.[1][2]
Decision Tree: Optimization Workflow
Use the following logic flow to determine the best handling method for your specific application.
Caption: Operational workflow for selecting solvent systems based on experimental concentration and assay type.
Standard Preparation Protocols
Protocol 1: Preparation of 50 mM Stock Solution (Storage)
Target: Long-term storage without degradation or precipitation.
-
Weighing: Weigh accurately into a glass vial (avoid polystyrene, which DMSO can leach).
-
Example: For 10 mg of compound (MW ≈ 147.19 g/mol ), you need ~67.9 µmol.[1]
-
-
Calculation: Volume = Mass / (MW × Concentration).
- .[1]
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).
-
Why Anhydrous? Water in DMSO promotes hydrolysis over months.
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol 2: "Crash-Free" Aqueous Dilution
Target: Preparing a 100 µM working solution in PBS from 50 mM DMSO stock.
-
Prepare Intermediate: Add 2 µL of 50 mM Stock to 18 µL of pure DMSO (Result: 5 mM in 100% DMSO).
-
First Aqueous Step: Add the 20 µL (5 mM) intermediate to 980 µL of warm (37°C) PBS while vortexing vigorously.
References
-
Jouyban, A. et al. (2021).[3] Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of Molecular Liquids. [1]
-
EUCAST. (2020). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing. National Institutes of Health (PMC).
-
Reich, H. J. (2021).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison / Organic Chemistry Data.
-
PubChem. (2025).[5] N-(prop-2-yn-1-yl)ethane-1-sulfonamide Compound Summary. National Library of Medicine. [1][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Prediction of sulfonamides’ solubilities in the mixed solvents using solvation parameters [ouci.dntb.gov.ua]
- 4. medchem.unistra.fr [medchem.unistra.fr]
- 5. N-(prop-2-yn-1-yl)propanamide | C6H9NO | CID 12155512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-(prop-2-yn-1-yl)ethane-1-sulfonamide (C5H9NO2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: N-(prop-2-yn-1-yl)ethane-1-sulfonamide Purification Challenges
Welcome to the dedicated technical support center for the purification of N-(prop-2-yn-1-yl)ethane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues faced during the purification of N-(prop-2-yn-1-yl)ethane-1-sulfonamide.
Q1: What are the typical impurities I should expect in my crude N-(prop-2-yn-1-yl)ethane-1-sulfonamide product?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities include:
-
Unreacted Starting Materials: Propargylamine and ethanesulfonyl chloride.
-
Byproducts of the Reaction: Di-sulfonated propargylamine, and hydrolysis products of ethanesulfonyl chloride.
-
Residual Base: Triethylamine or pyridine if used in the reaction.
-
Solvent Residues: From the reaction and initial workup.
Q2: My purified product appears as an oil or a waxy solid, making it difficult to handle. Is this normal, and how can I induce crystallization?
A2: "Oiling out" is a common issue with sulfonamides where the compound separates as a liquid instead of a solid during crystallization.[1] This can occur if the melting point of your compound is lower than the solution's temperature during crystallization or if there's a high concentration of impurities.[1] To induce crystallization, you can:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[1]
-
Seeding: Introduce a small crystal of pure N-(prop-2-yn-1-yl)ethane-1-sulfonamide to the cooled, supersaturated solution.[1]
-
Solvent Adjustment: If "oiling out" persists, re-dissolve the oil by heating and add a small amount of a more suitable solvent to adjust the polarity.[1]
-
Lower Temperature: After slow cooling to room temperature, placing the flask in an ice bath or even a freezer can promote crystallization.[1]
Q3: I'm experiencing significant product loss during recrystallization. What are the likely causes and solutions?
A3: Significant product loss during recrystallization is often due to:
-
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[1] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Using an Excessive Amount of Solvent: This prevents the solution from becoming saturated upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper.[1] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[1]
II. Troubleshooting Guides
This section provides detailed protocols and troubleshooting for advanced purification challenges.
Guide 1: Optimizing Recrystallization for N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting the appropriate solvent system.
Solvent Selection Strategy
The polarity of N-(prop-2-yn-1-yl)ethane-1-sulfonamide, with its sulfonamide and alkyne functional groups, suggests that a solvent system of intermediate polarity will be most effective.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Polarity | Rationale |
| Isopropanol/Water | Polar Protic | The compound is likely soluble in hot isopropanol, and adding water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization.[1] |
| Ethanol/Water | Polar Protic | Similar to isopropanol/water, this is a common and effective system for sulfonamides.[2] |
| Toluene | Non-polar Aprotic | Can be effective if the impurities are significantly more or less polar than the product. |
| Ethyl Acetate/Hexane | Intermediate Polarity | Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane as the anti-solvent until the solution becomes slightly turbid. |
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude N-(prop-2-yn-1-yl)ethane-1-sulfonamide. Add a small amount of the chosen primary solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add the primary solvent in small portions until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature. If using a solvent/anti-solvent system, slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Caption: Troubleshooting workflow for recrystallization.
Guide 2: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography is the method of choice.[3][4] N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a polar molecule due to the sulfonamide group, but the propargyl and ethyl groups add some non-polar character.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is the most common and effective stationary phase for separating moderately polar organic compounds.[3][4] Its slightly acidic nature is generally compatible with sulfonamides.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC). The goal is to achieve an Rf value of around 0.3 for the target compound.[4]
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a TLC plate with your crude mixture using different ratios of hexane and ethyl acetate to find the optimal eluent system.
-
Column Packing:
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-(prop-2-yn-1-yl)ethane-1-sulfonamide.
Caption: Step-by-step workflow for column chromatography.
Guide 3: Stability and Storage Considerations
While sulfonamides are generally stable, the propargyl group in N-(prop-2-yn-1-yl)ethane-1-sulfonamide introduces potential instability.
-
Thermal Stability: Avoid excessive heat during purification and storage, as alkynes can be prone to polymerization or decomposition at high temperatures.
-
Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
III. References
-
Dassonneville, L., et al. (2023). 4-Methyl-N-[2-(2-phenylethynyl)phenyl]-N-(prop-2-yn-1-yl)benzene-1-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083–1086.
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Pineda, L. W., & Cabezas, J. A. (2019). N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. IUCrData, 4(11), x191176.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Al-Mudhafar, M. M. J., et al. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Pharmacie Globale (IJCP), 3(06).
Sources
Scale-Up Support Hub: N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Status: Operational Ticket ID: SC-ETH-PROP-001 Lead Scientist: Dr. A. Vance Topic: Process Optimization & Troubleshooting for Scale-Up
Executive Summary
This technical guide addresses the specific challenges of scaling the synthesis of N-(prop-2-yn-1-yl)ethane-1-sulfonamide (CAS: N/A for specific combination, chemically synonymous with N-propargylethanesulfonamide). The protocol relies on the nucleophilic substitution of ethanesulfonyl chloride by propargylamine (prop-2-yn-1-amine). While the chemistry is fundamental, scaling beyond gram-quantities introduces critical thermodynamic and safety risks—specifically regarding exotherm control and the handling of terminal alkynes.
Module 1: Reaction Engineering & Thermodynamics
Q: I am moving from 5g to 100g. How do I manage the exotherm during the sulfonyl chloride addition?
A: The reaction between ethanesulfonyl chloride and propargylamine is highly exothermic. On a small scale, passive cooling (ice bath) is sufficient. On a 100g+ scale, surface-area-to-volume ratios decrease, leading to heat accumulation that can degrade your sulfonyl chloride or cause solvent boiling.
Protocol Adjustment:
-
Dilution is Key: Increase your solvent volume (DCM or THF) to at least 10-15 volumes relative to the amine. This acts as a heat sink.
-
Controlled Addition: Do not add the sulfonyl chloride neat. Dilute it 1:1 with your reaction solvent and add it dropwise via an addition funnel or dosing pump.
-
Temperature Ceiling: Maintain the internal temperature between -5°C and 5°C . If it spikes above 10°C, pause addition. High temperatures accelerate the hydrolysis of ethanesulfonyl chloride by trace moisture, generating ethanesulfonic acid (impurity) and reducing yield.
Q: My yield dropped from 92% (small scale) to 65% (large scale). What happened?
A: The most common culprit is moisture-induced hydrolysis of the ethanesulfonyl chloride.
-
Mechanism:
-
Cause: Larger reactors often have more headspace or longer addition times, increasing exposure to atmospheric moisture.
-
Fix:
-
Purge the reactor with dry nitrogen or argon for 15 minutes prior to cooling.
-
Ensure your base (Triethylamine/TEA or Diisopropylethylamine/DIPEA) is dry.
-
Stoichiometry Check: Use a slight excess of the sulfonyl chloride (1.1 - 1.2 equiv) to account for unavoidable hydrolysis, but ensure you have enough base (2.5 equiv) to neutralize the generated HCl.
-
Data Table 1: Optimized Stoichiometry for 100g Scale
| Reagent | Equiv.[1] | Role | Critical Parameter |
| Propargylamine | 1.0 | Limiting Reagent | Purity >98%; Handle in fume hood (Toxic). |
| Ethanesulfonyl Chloride | 1.15 | Electrophile | Add slowly. Moisture sensitive. |
| Triethylamine (TEA) | 2.5 | Base / HCl Scavenger | Must be dry. Excess ensures complete conversion. |
| DCM (Dichloromethane) | 15 Vol | Solvent | High heat capacity; easy workup separation. |
Module 2: Workup & Purification
Q: The crude product contains a persistent solid. Is this my product?
A: Likely not. If you used Triethylamine (TEA) as a base, the solid is Triethylamine Hydrochloride (
Troubleshooting Workflow:
-
Aqueous Wash: The most effective way to remove amine salts is an acidic wash.
-
Wash the organic layer with 1M HCl (2x). This protonates any unreacted propargylamine and solubilizes the TEA salts into the aqueous layer.
-
-
Bicarbonate Polish: Follow with a saturated
wash to neutralize any residual acid and remove ethanesulfonic acid byproducts. -
Visual Check: The organic layer should be clear. If cloudy, salts are still present or water is entrained. Dry over
.
Q: I see a "Ghost Peak" in the HPLC at RRT 0.8. What is it?
A: This is likely Ethanesulfonic acid (from chloride hydrolysis) or a Bis-sulfonamide impurity.
-
Bis-sulfonamide:
. This forms if the proton on the sulfonamide nitrogen reacts with another equivalent of sulfonyl chloride. -
Prevention: Avoid large excesses of sulfonyl chloride (>1.5 equiv) and ensure the reaction remains cold (
). Bis-sulfonylation has a higher activation energy and typically occurs at higher temperatures.
Module 3: Safety & Compliance
Q: Are there specific hazards with the propargyl group at this scale?
A: Yes. Terminal alkynes (
-
Rule 1: Do not use copper fittings, tubing, or spatulas during this synthesis. Use stainless steel, glass, or Teflon.
-
Rule 2: Propargylamine itself is toxic (oral/dermal/inhalation) and flammable. Ensure all venting from the reactor goes to a scrubber or high-efficiency fume extraction.
Visualization: Optimized Scale-Up Workflow
Caption: Figure 1. Step-by-step logic flow for the safe scale-up and isolation of N-propargylethanesulfonamide.
Module 4: Analytical Troubleshooting Guide
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic tree for identifying root causes of yield loss and impurities.
References
-
Doyle, K. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138). Royal Society of Chemistry.[2] Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethanesulfonyl chloride. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Propargylamine. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. (Cited for general sulfonylation mechanics). Link
-
Pineda, L. W., & Cabezas, J. A. (2019).[3] N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. IUCrData, 4(11), x191176. (Cited for structural characterization of propargyl sulfonamide analogs). Link
Sources
common pitfalls in handling N-(prop-2-yn-1-yl)ethane-1-sulfonamide
Technical Support Center: N-(prop-2-yn-1-yl)ethane-1-sulfonamide Ticket #8492-PROPARGYL | Status: Open | Priority: High
User Guide & Troubleshooting Interface
Welcome to the Technical Support Center. You are accessing the master file for N-(prop-2-yn-1-yl)ethane-1-sulfonamide (CAS: N/A for specific derivative, generic class: N-propargyl sulfonamides). This molecule acts as a bifunctional "click" handle, bridging sulfonamide pharmacophores with alkyne reactivity.
While structurally simple, this compound sits at the intersection of two reactive functionalities—the acidic sulfonamide nitrogen and the metal-sensitive terminal alkyne—creating a unique set of experimental pitfalls.
Module 1: Synthesis & Purification Logic
The Core Issue: Users frequently report low yields during liquid-liquid extraction.
Root Cause: The "pKa Trap."
Technical Explanation: The sulfonamide proton (
Protocol: The Self-Validating Synthesis
To avoid the pKa trap and ensure purity without chromatography, follow this logic:
-
Reaction: Ethanesulfonyl chloride (1.1 eq) + Propargylamine (1.0 eq) + TEA (1.2 eq) in DCM (
). -
Quench: Add water to hydrolyze excess sulfonyl chloride.
-
The "Acidic" Wash (Critical): Wash the organic layer with 1M HCl .
-
Why? This protonates any unreacted propargylamine (removing it to the aqueous layer) while keeping the sulfonamide neutral and in the organic layer.
-
-
The "Mild" Base Wash: Wash with saturated
(pH ~8.5).-
Why? This removes the acidic byproduct (Ethanesulfonic acid) but is not basic enough to deprotonate the sulfonamide product (pKa ~10).
-
Visualizing the Workflow (DOT Diagram):
Figure 1: Purification logic flow designed to exploit pKa differences, ensuring removal of amine and acid impurities without losing the product.
Module 2: The "Click" Chemistry Interface (CuAAC)
The Core Issue: The reaction stalls or turns green/blue. Root Cause: Copper Oxidation & Ligand Competition. Technical Explanation: Sulfonamides are competent ligands for transition metals. In the absence of a superior ligand (like THPTA or TBTA), the sulfonamide nitrogen can coordinate to the Cu(I) catalyst, effectively poisoning it or promoting oxidation to inactive Cu(II) (blue/green color).
Troubleshooting Matrix: CuAAC Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Solution turns Blue/Green | Oxidation: Cu(I) has oxidized to Cu(II). The catalytic cycle is dead. | Add Reductant: Introduce Sodium Ascorbate (excess). Degas: Sparge solvents with Argon/Nitrogen. |
| Precipitate Forms | Acetylide Formation: Insoluble Copper(I) acetylide polymer. | Add Ligand: Use THPTA (water-soluble) or TBTA (organic) to sequester Cu(I) in active form. |
| Brown/Black Sludge | Glaser Coupling: Oxygen caused alkyne homocoupling (Diyne formation). | Strict Anaerobic: Degas thoroughly. This side reaction consumes your starting material irreversibly. |
| No Reaction (Clear) | Ligand Competition: Sulfonamide is binding the Copper. | Increase Catalyst Load: Go to 5-10 mol% Cu. Check pH: Ensure pH is ~7.4. High pH deprotonates sulfonamide, making it a stronger ligand. |
Visualizing the Pathway (DOT Diagram):
Figure 2: Competitive pathways in CuAAC reactions. Success requires suppressing the red "Failure" nodes via ligands and anaerobic conditions.
Module 3: Safety & Stability Protocols
The Explosive Acetylide Risk
Critical Warning: Terminal alkynes (
-
The Hazard: Dry copper acetylides are shock-sensitive explosives.
-
The Pitfall: Using copper needles or copper tubing to transfer solutions of this compound.
-
Protocol: NEVER use metal syringes or needles composed of copper alloys. Use stainless steel or glass/PTFE equipment only. Upon disposal, rinse glassware with dilute acid (1M HCl) to decompose any potential acetylide residues.
Shelf-Life & Storage
-
Hydrolysis: The sulfonamide bond is generally stable to acid and base at room temperature, but the terminal alkyne is sensitive.
-
Recommendation: Store neat (solid/oil) at -20°C. If in solution, avoid protic solvents for long-term storage to prevent slow alkyne hydration (ketone formation).
FAQ: Frequently Asked Questions
Q: Can I use CuI (Copper Iodide) directly without ascorbate?
A: It is risky. CuI is unstable and readily oxidizes or forms insoluble clusters. The "self-validating" system is
Q: My product is an oil that won't crystallize. How do I handle it? A: N-alkyl sulfonamides often have low melting points.
-
Trick: Triturate with cold Hexane/Diethyl Ether.
-
Alternative: If it remains an oil, ensure all solvent (especially DMF or DMSO from click reactions) is removed. Trace polar solvents often prevent crystallization.
Q: Why does the pH matter so much? A: The N-H proton is the "switch."
-
pH < 9: Neutral, organic soluble.
-
pH > 11: Anionic, water soluble.
-
Control: Always buffer your aqueous layer during extraction. Do not rely on "washing until neutral."
References
-
Sulfonamide Acidity & Properties
-
Dauzonne, D. et al. (2004). Synthesis and in vitro cytotoxicity of a series of 2-aminobenzenesulfonamides. European Journal of Medicinal Chemistry, 39(7), 589-595.
- Note on pKa: General sulfonamide pKa values (approx 10.1 for sulfanilamide) are foundational data found in standard medicinal chemistry texts (e.g., Burger's Medicinal Chemistry).
-
-
Click Chemistry (CuAAC)
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Ligand Utility: Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.
-
-
Safety of Acetylides
- Bretherick's Handbook of Reactive Chemical Hazards. (Elsevier). Refer to entries on "Copper(I)
-
Occupational Safety and Health Administration (OSHA). Acetylene and Acetylides Safety Guidelines.
Sources
Validation & Comparative
Comparative Guide: N-(prop-2-yn-1-yl)ethane-1-sulfonamide as a Bioorthogonal Scaffold
Executive Summary & Core Directive
N-(prop-2-yn-1-yl)ethane-1-sulfonamide (hereafter referred to as PES-Alk ) represents a distinct class of aliphatic bioorthogonal scaffolds. Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) which are established clinical agents, PES-Alk is primarily utilized as a modular chemical probe .
Its value lies in two functional vectors:
-
The Aliphatic Sulfonamide Core: Offers a distinct physiochemical profile (higher pKa, different solubility) compared to the ubiquitous aromatic sulfonamides, often serving as a unique chemical space probe for Carbonic Anhydrase (CA) isoforms.[1]
-
The Propargyl Handle: Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for rapid library generation or activity-based protein profiling (ABPP).
This guide compares PES-Alk against Aromatic Propargyl Sulfonamides (the industry standard for CA targeting) and Allyl-Sulfonamides (alternative reactivity), focusing on synthetic utility, enzyme kinetics, and physiochemical stability.
Technical Comparison: PES-Alk vs. Alternatives
The Competitors
To evaluate PES-Alk objectively, we compare it against two primary alternatives used in fragment-based drug discovery (FBDD):
-
Alternative A: N-(prop-2-yn-1-yl)benzenesulfonamide (PBS-Alk)
-
Alternative B: N-allyl-ethane-1-sulfonamide (AES-ene)
-
Type: Aliphatic Alkene.
-
Role: Used for Thiol-ene click chemistry or Olefin Metathesis (RCM), offering orthogonal reactivity to alkynes.
-
Physiochemical & Kinetic Data
The following table synthesizes experimental and predicted data comparing these scaffolds.
| Feature | PES-Alk (Subject) | PBS-Alk (Aromatic Alt) | AES-ene (Alkene Alt) |
| Structure Type | Aliphatic Sulfonamide | Aromatic Sulfonamide | Aliphatic Sulfonamide |
| Click Reactivity | High (CuAAC) | High (CuAAC) | Medium (Thiol-ene / RCM) |
| Sulfonamide pKa | ~10.5 (Weakly Acidic) | ~9.8 - 10.1 (More Acidic) | ~10.5 |
| LogP (Calc) | ~0.2 (Hydrophilic) | ~1.5 (Lipophilic) | ~0.5 |
| CA II Affinity ( | >10 | <100 nM (Potent) | >10 |
| Solubility (PBS) | High | Low/Moderate | High |
| Primary Use | Negative Control / Fragment | Active Inhibitor Scaffold | Polymer/Material Crosslinking |
Expert Insight: The "Aliphatic Switch"
Why choose PES-Alk over the more potent Aromatic PBS-Alk? In Activity-Based Protein Profiling (ABPP), specificity is paramount. Aromatic sulfonamides are "sticky"—they bind promiscuously to many Carbonic Anhydrase isoforms (CA I, II, IX, XII) and plasma proteins (albumin).
-
The Protocol Advantage: Use PES-Alk as a "Null Probe" . Because the aliphatic tail lacks the phenyl ring required for deep hydrophobic pocket insertion in hCA II, PES-Alk often shows negligible binding.
-
Experimental Logic: If a biological phenotype is observed with both PBS-Alk (Aromatic) and PES-Alk (Aliphatic) after clicking to a fluorophore, the effect is likely non-specific or off-target. If the effect is seen only with PBS-Alk, the target is validated as a sulfonamide-binding protein.
Experimental Protocols
Synthesis of PES-Alk (Self-Validating Protocol)
Objective: Synthesize N-(prop-2-yn-1-yl)ethane-1-sulfonamide with >95% purity without column chromatography if possible.
Reagents:
-
Ethanesulfonyl chloride (1.0 eq)
-
Propargylamine (1.1 eq)
-
Triethylamine (
, 1.5 eq) -
Dichloromethane (DCM, anhydrous)[5]
Workflow:
-
Setup: Purge a round-bottom flask with
. Dissolve Propargylamine and in DCM at 0°C. -
Addition: Add Ethanesulfonyl chloride dropwise over 20 mins. Critical: Maintain temp <5°C to prevent disulfonimide formation.
-
Reaction: Warm to Room Temp (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Validation Point: Product spot (
) should appear; sulfonyl chloride spot should vanish.
-
-
Workup: Wash with 1M HCl (removes unreacted amine), then Brine. Dry over
.[6] -
Purification: Recrystallize from minimal Ethanol or Toluene.
"Click" Derivatization (CuAAC)
Objective: Attach a reporter tag (e.g., Azide-Fluorophore) to PES-Alk to verify bioorthogonality.
-
Mix: PES-Alk (1 mM) + Azide-Tag (1 mM) in DMSO/t-Butanol (1:1).
-
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Incubation: 1 hour at RT in dark.
-
Analysis: LC-MS.
-
Success Criteria: Complete conversion to the 1,4-disubstituted 1,2,3-triazole. No degradation of the sulfonamide bond.
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the "Click-Tailing" strategy where PES-Alk serves as the modular scaffold.
Figure 1: The "Click-Tailing" workflow utilizing PES-Alk as a modular scaffold for generating sulfonamide libraries.
Biological Implications: The "Tail" Effect[10]
Recent studies (see References) indicate that while aliphatic sulfonamides (like PES-Alk) are generally weak inhibitors of cytosolic hCA I and II, the "Click Product" (the triazole derivative) can regain potency.
-
The Triazole Factor: The 1,2,3-triazole ring formed after clicking PES-Alk to an azide can mimic the aromatic ring of classical sulfonamides, interacting with the hydrophilic/hydrophobic halves of the CA active site.
-
Selectivity: By varying the azide partner (
), researchers can tune PES-Alk derivatives to target tumor-associated isoforms (hCA IX) over housekeeping isoforms (hCA II), a feat difficult to achieve with rigid aromatic scaffolds.
References
-
Supuran, C. T. (2023).[9] Aliphatic Sulfonamides: A Still Poorly Investigated Class of CA Inhibitors.[1] MDPI Molecules. Link
-
Zhang, J., et al. (2026). Diversity-oriented synthesis of Para-aryl Sulfonamides as potent human carbonic anhydrase inhibitors via modular click chemistry. Bioorganic Chemistry.[7] Link
-
Enamine Ltd. (2026).[7] Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link
-
BenchChem. (2025).[6] General Protocol for the Synthesis of Sulfonamides from Sulfonyl Chlorides.[6]Link
- Wilkinson, B. L., et al. (2008). Synthetic utility of glycosyl triazoles in carbonic anhydrase inhibition. Journal of Medicinal Chemistry. (Contextual citation for Triazole-Sulfonamide pharmacophore).
Sources
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- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of Para-aryl Sulfonamides as potent human carbonic anhydrase inhibitors via modular click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 9. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(prop-2-yn-1-yl)ethane-1-sulfonamide and Other Alkynyl Compounds for Researchers and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the alkyne functional group stands as a cornerstone for molecular construction and modification. Its unique linear geometry and rich reactivity have made it an indispensable tool for synthesizing complex molecules and bioconjugates.[1] This guide provides an in-depth comparison of N-(prop-2-yn-1-yl)ethane-1-sulfonamide, a representative N-propargyl sulfonamide, with a diverse range of other terminal alkynes. We will explore their relative performance in key chemical transformations, supported by experimental data, and provide detailed protocols to enable researchers to make informed decisions in their experimental design.
The Subject of Comparison: N-(prop-2-yn-1-yl)ethane-1-sulfonamide
N-(prop-2-yn-1-yl)ethane-1-sulfonamide belongs to the class of N-propargyl sulfonamides, which are characterized by a terminal alkyne tethered to a sulfonamide nitrogen. While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be confidently inferred from its close structural analogs. The sulfonamide moiety is a well-established pharmacophore found in a multitude of approved drugs, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[2][3] The propargyl group provides a reactive handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1]
Comparative Analysis of Reactivity in Key Transformations
The utility of a terminal alkyne is defined by its performance in various chemical reactions. Here, we compare N-(prop-2-yn-1-yl)ethane-1-sulfonamide (represented by its class, N-propargyl amides/sulfonamides) with other common terminal alkynes in three widely used transformations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, and the A³ (Aldehyde-Alkyne-Amine) Coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is celebrated for its high efficiency, selectivity, and biocompatibility.[4] The reactivity of the alkyne component is a critical factor in the reaction's success, especially in bioconjugation applications where low concentrations and mild conditions are paramount.
Experimental Data Summary: Relative Reactivity in CuAAC
| Alkyne Compound | Alkyne Class | Relative Reactivity (Approx. time to >90% conversion) | Key Observations & Rationale |
| N-propargyl acetamide | Propargyl Amide (Analog for N-(prop-2-yn-1-yl)ethane-1-sulfonamide) | ~15-20 minutes | Exhibits robust reactivity, comparable to other propargyl derivatives. The amide group does not significantly hinder the reaction.[5] Propargyl compounds offer an excellent balance of reactivity, ease of installation, and cost-effectiveness.[5] |
| Propargyl alcohol | Propargyl Alcohol | ~15-20 minutes | Similar reactivity to propargyl amides under standard CuAAC conditions. The hydroxyl group is well-tolerated.[5] |
| Phenylacetylene | Aryl Alkyne | ~20-25 minutes | Slightly slower than propargyl derivatives in some cases, but still highly effective. The aromatic ring can influence copper coordination.[3] |
| 1-Octyne | Alkyl Alkyne | ~25-30 minutes | Generally less reactive than propargyl and aryl alkynes due to the lack of activating groups.[3] |
| Methyl propiolate | Electron-Poor Alkyne | < 10 minutes | Significantly more reactive due to the electron-withdrawing ester group, which increases the acidity of the terminal proton.[5][6] |
| 3,3-Dimethyl-1-butyne | Sterically Hindered Alkyne | > 60 minutes | The bulky tert-butyl group sterically hinders the approach of the copper acetylide to the azide, slowing the reaction rate.[7] |
Data adapted from a study by Finn and coworkers and other comparative studies. The times are approximate and derived from graphical data for reactions under specific bioconjugation conditions.[5]
Causality Behind Experimental Choices: The selection of these comparator alkynes is deliberate. Propargyl alcohol and phenylacetylene are common, commercially available standards. 1-Octyne represents a simple alkyl alkyne, while methyl propiolate is an example of an electronically activated "electron-poor" alkyne. 3,3-Dimethyl-1-butyne was chosen to illustrate the impact of steric hindrance. This diverse set allows for a comprehensive understanding of how electronic and steric factors influence reactivity in CuAAC.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] The reactivity of the alkyne is influenced by its ability to form a copper acetylide intermediate.
Experimental Data Summary: Performance in Sonogashira Coupling
| Alkyne Compound | Alkyne Class | Typical Yield with Aryl Bromide | Key Observations & Rationale |
| N-propargyl sulfonamides | Propargyl Amide/Sulfonamide | Good to Excellent | The sulfonamide group is generally well-tolerated. These compounds are expected to be competent substrates, with reactivity comparable to other N-propargyl amines and amides.[9] |
| Phenylacetylene | Aryl Alkyne | Excellent | A standard and highly reactive substrate in Sonogashira couplings.[10] |
| 1-Heptyne | Alkyl Alkyne | Good | Aliphatic alkynes generally react well, though sometimes require slightly more forcing conditions than aryl alkynes.[11] |
| Propargyl alcohol | Propargyl Alcohol | Moderate to Good | The hydroxyl group can sometimes coordinate to the metal catalysts, potentially leading to side reactions or lower yields if not properly managed.[11] |
| Trimethylsilylacetylene | Silyl-protected Alkyne | Not directly applicable (used for in situ generation of terminal alkyne) | Often used to introduce a terminal alkyne in a two-step, one-pot procedure, which can be advantageous for sensitive substrates.[12] |
| Ethyl propiolate | Electron-Poor Alkyne | Moderate to Good | Can undergo the coupling, but the electron-withdrawing group can also lead to side reactions like Michael addition.[13] |
Causality Behind Experimental Choices: The choice of aryl bromide as the coupling partner represents a common and moderately reactive electrophile, making it a good benchmark for comparing the nucleophilic alkyne component. The selected alkynes again represent a range of electronic and steric properties to provide a broad comparative overview.
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a three-component reaction that efficiently produces propargylamines from an aldehyde, an alkyne, and an amine.[14] This atom-economical reaction is valuable for the rapid synthesis of nitrogen-containing molecules.
Experimental Data Summary: Performance in A³ Coupling
| Alkyne Compound | Alkyne Class | Typical Yield | Key Observations & Rationale |
| N-(prop-2-yn-1-yl)ethane-1-sulfonamide | Propargyl Amide/Sulfonamide | Not a typical substrate | As this compound is itself a substituted propargylamine, it is not a starting material for a standard A³ coupling. However, the principles of terminal alkyne reactivity in this transformation are relevant for understanding its potential in other contexts. |
| Phenylacetylene | Aryl Alkyne | Excellent | A highly effective alkyne component in A³ couplings, reacting with a wide range of aldehydes and amines.[11] |
| Hept-1-yne | Alkyl Alkyne | Excellent | Aliphatic alkynes are also excellent substrates for this reaction.[11] |
| Propargyl alcohol | Propargyl Alcohol | Complex mixture/Low yield | The hydroxyl group can interfere with the reaction, potentially leading to side reactions and complex product mixtures.[11] |
| 2-Ethynylthiophene | Heteroaryl Alkyne | Good | Heteroaromatic alkynes are generally well-tolerated, providing access to a diverse range of propargylamine products.[11] |
Causality Behind Experimental Choices: The A³ coupling highlights the importance of functional group compatibility. The inclusion of propargyl alcohol demonstrates a case where a seemingly simple alkyne is not suitable for this specific transformation, underscoring the need for careful substrate selection based on the reaction mechanism.
Experimental Protocols
To facilitate the direct comparison of these alkynyl compounds in your own research, we provide the following detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Comparative Kinetic Analysis of CuAAC Reactions
This protocol describes a fluorogenic assay to compare the reaction rates of different terminal alkynes with an azide.
Materials:
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Terminal alkyne of interest (e.g., N-(prop-2-yn-1-yl)ethane-1-sulfonamide, phenylacetylene, etc.)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
10 mM fluorogenic azide in DMSO.
-
10 mM of each terminal alkyne in DMSO.
-
100 mM CuSO₄ in water.
-
500 mM sodium ascorbate in water (prepare fresh).
-
100 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the catalyst premix by combining 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA. Mix well.
-
In each well of the 96-well plate, add the following in order:
-
88 µL of PBS
-
1 µL of 10 mM fluorogenic azide (final concentration: 100 µM)
-
1 µL of the catalyst premix
-
5 µL of 10 mM terminal alkyne (final concentration: 500 µM)
-
-
-
Initiate and Monitor the Reaction:
-
To initiate the reaction, add 5 µL of 500 mM sodium ascorbate (final concentration: 25 mM).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 25 °C.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 405 nm, emission at 470 nm for 3-azido-7-hydroxycoumarin) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each alkyne.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Compare the rates to determine the relative reactivity of the alkynes.
-
Protocol 2: Standardized Sonogashira Coupling for Comparative Yield Analysis
This protocol provides a standardized method to compare the yields of Sonogashira coupling with different terminal alkynes.
Materials:
-
Palladium catalyst: PdCl₂(PPh₃)₂
-
Copper co-catalyst: Copper(I) iodide (CuI)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Terminal alkyne of interest
-
Base: Triethylamine (Et₃N)
-
Solvent: Tetrahydrofuran (THF), anhydrous and degassed
-
Internal standard (e.g., dodecane)
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-bromoanisole (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the terminal alkyne (1.2 mmol) and the internal standard (1 mmol).
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed Et₃N (2 mL).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or HPLC to determine the yield relative to the internal standard.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for Sonogashira coupling.
Conclusion and Future Perspectives
N-(prop-2-yn-1-yl)ethane-1-sulfonamide and its N-propargyl sulfonamide counterparts represent a valuable class of terminal alkynes, combining the versatile reactivity of the propargyl group with the desirable physicochemical properties of the sulfonamide moiety. While they exhibit robust performance in standard transformations like CuAAC and are predicted to be effective in Sonogashira couplings, their true potential lies in their application as building blocks for bioactive molecules and chemical probes.
The choice of an alkynyl compound for a specific application should be guided by a clear understanding of the reaction mechanism and the influence of electronic and steric factors. For applications requiring rapid kinetics, electron-poor alkynes like propiolates may be advantageous, provided potential side reactions are controlled. For general-purpose bioconjugation and synthesis, the balance of reactivity, stability, and accessibility offered by propargyl derivatives, including N-propargyl sulfonamides, makes them an excellent choice.
As the field of chemical biology continues to evolve, the demand for functionalized alkynes with tailored properties will undoubtedly grow. N-(prop-2-yn-1-yl)ethane-1-sulfonamide and related structures are well-positioned to play a significant role in the development of the next generation of therapeutics and research tools.
References
-
Finn, M. G., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 6(7), 734-740. [Link]
-
Gao, Y., et al. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(52), 41763-41768. [Link]
-
Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Li, Y., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1669. [Link]
-
Organ, M. G., et al. (2017). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 129(7), 1019-1026. [Link]
-
Böhm, S., & Exner, O. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(19), 3561-3567. [Link]
-
Wikipedia. (2024). A3 coupling reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Singh, V. K., et al. (2018). Highly Enantioselective Synthesis of Propargyl Amides through Rh-Catalyzed Asymmetric Hydroalkynylation of Enamides: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society, 140(3), 1156-1164. [Link]
-
Zarganes-Tzitzikas, T., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2029-2041. [Link]
-
baseclick GmbH. Protocols. [Link]
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structure-activity relationship of N-(prop-2-yn-1-yl)ethane-1-sulfonamide analogs
Structure-Activity Relationship of -(Prop-2-yn-1-yl)ethane-1-sulfonamide Analogs
Content Type: Technical Comparison & Application Guide Primary Focus: Medicinal Chemistry, Chemical Biology, and Fragment-Based Drug Discovery (FBDD).
Executive Summary & Scaffold Analysis
-(prop-2-yn-1-yl)ethane-1-sulfonamide-
"Click" Ligand Scaffold: It acts as a modular anchor for Click Chemistry (CuAAC) to generate libraries of 1,2,3-triazole-substituted sulfonamides, particularly for targeting Carbonic Anhydrases (CAs) via the "Tail Approach."
-
Covalent Fragment: The propargyl group can function as a latent electrophile (suicide substrate) or a directed warhead for cysteine proteases, although the sulfonamide nitrogen's reduced basicity modulates this reactivity compared to propargyl amines (e.g., Pargyline).
The Core Scaffold
The molecule consists of three distinct SAR regions:
| Region | Chemical Moiety | Function & SAR Implication |
| Region A | Ethane-1-sulfonyl | Zinc-Binding / Electronic Modulation. The aliphatic ethyl group provides a smaller, flexible hydrophobic anchor compared to bulky benzene rings. It influences the pKa of the -NH- group ( |
| Region B | Sulfonamide Nitrogen (-NH-) | H-Bond Donor. Essential for binding to the Zn-bound hydroxide or Thr199 in Carbonic Anhydrases. Substitution here (secondary sulfonamide) generally abolishes CA inhibitory activity unless the "Tail Approach" allows the substituent to reach the active site rim. |
| Region C | Warhead / Linker. A terminal alkyne ( |
Mechanism of Action & Biological Targets[1]
The biological activity of this scaffold is context-dependent. It is rarely a drug in itself but a pharmacophoric template .
A. Carbonic Anhydrase Inhibition (The "Tail Approach")
Primary sulfonamides (
-
The Exception: When the propargyl group is reacted with an azide to form a 1,2,3-triazole , the resulting "tail" can reach the outer rim of the enzyme. This restores affinity and confers isoform selectivity (e.g., for tumor-associated hCA IX/XII).
-
Key Insight: The ethane group (aliphatic) makes this scaffold selective for isoforms with smaller hydrophobic pockets compared to benzenesulfonamide analogs.
B. Covalent Cysteine Targeting
The propargyl moiety is an electrophilic trap. In the presence of catalytic cysteine residues (e.g., in Cathepsin B or ALDH), the alkyne can undergo nucleophilic attack, often requiring prior metabolic activation or specific active-site geometry.
-
Contrast with Pargyline: Pargyline is an
-benzyl- -methyl-propargylamine. The basic amine is crucial for MAO active site recognition. In -propargyl sulfonamides, the electron-withdrawing sulfonyl group reduces the nitrogen's basicity, preventing protonation at physiological pH. This eliminates MAO activity but opens reactivity toward nucleophilic cysteines in non-oxidative pathways.
Comparative SAR Analysis
The following table compares the
Table 1: SAR Comparison of Propargyl Sulfonamide Analogs
| Analog Class | Structure ( | Key Modification | Activity Profile | Primary Application |
| Reference (Subject) | Aliphatic Core | Weak/Inactive (Direct) | Click Chemistry Probe / Fragment. Precursor for selective CA IX inhibitors. | |
| Aromatic Analog | Aromatic Core | Moderate CA Inhibition | "Click Tail" precursor. Higher affinity for hCA II due to | |
| Triazole Product | Click Reaction Product | High Potency (nM) | Isoform Selective CA Inhibitor. The triazole interacts with His64/active site rim. | |
| Tertiary Sulfonamide | Inactive | Used as a negative control; loss of H-bond donor capability. | ||
| Vinyl Analog | Alkene vs Alkyne | Reactive (Michael Acceptor) | Cysteine Protease Inhibitor. Acts via Michael addition rather than specific "tail" binding. |
Experimental Insight: The "Click Tail" Effect
Research by Supuran et al. demonstrates that while the parent
Synthetic Pathways & Experimental Protocols
To utilize this scaffold for SAR studies, a robust synthesis and derivatization protocol is required.
Diagram 1: Synthesis and Derivatization Workflow
Caption: Synthesis of the N-propargyl scaffold followed by divergent synthesis of triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol: Synthesis of -(prop-2-yn-1-yl)ethane-1-sulfonamide
Objective: Synthesis of the core scaffold for use as a probe.
-
Reagents: Ethanesulfonyl chloride (1.0 eq), Propargylamine (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve propargylamine and TEA in dry DCM at
under inert atmosphere ( ). -
Add ethanesulfonyl chloride dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with
(to remove unreacted amine), then saturated , then brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.
-
-
Validation:
-
(400 MHz,
): 4.8 (br s, 1H, NH), 3.95 (dd, 2H, -alkyne), 3.10 (q, 2H, -ethyl), 2.35 (t, 1H, alkyne-H), 1.40 (t, 3H, ). -
Yield: Typically 85–95%.
-
(400 MHz,
Mechanistic Diagram: The "Click Tail" Binding Mode
This diagram illustrates how the inactive
Caption: Structural basis for the activation of N-propargyl sulfonamides. The parent molecule clashes with the active site, while the triazole derivative bridges the gap to the hydrophobic rim, restoring potency.
References
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Wilkinson, B. L., et al. (2007). "Synthetic utility of glycosyl triazoles in carbohydrate chemistry." Tetrahedron Letters (Discusses propargyl sulfonamide click chemistry). Link
-
Dahab, M. A., & El-Sherif, A. A. (2024). "Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity." GSC Online Press. Link
-
PubChem. "N-(prop-2-yn-1-yl)ethane-1-sulfonamide Compound Summary." Link
-
Kerr, I. D., et al. (1998).[2] "Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases."[2] Journal of the American Chemical Society, 120(42), 10994-10995. (Context for cysteine reactivity of related analogs). Link
Navigating the Delivery Challenge: A Comparative Analysis of Systems for N-(prop-2-yn-1-yl)ethane-1-sulfonamide
In the landscape of modern therapeutics, the efficacy of a promising molecule is intrinsically linked to its successful delivery to the target site. N-(prop-2-yn-1-yl)ethane-1-sulfonamide, a compound of interest within the broader class of sulfonamides, presents a unique set of physicochemical properties that necessitate a carefully considered delivery strategy. While direct experimental data on the formulation of this specific molecule is not extensively available in current literature, this guide provides a comprehensive comparative analysis of potential delivery systems. This analysis is based on established principles of drug delivery, data from related sulfonamide compounds, and the known characteristics of various delivery platforms.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for selecting and optimizing a delivery system for N-(prop-2-yn-1-yl)ethane-1-sulfonamide and similar therapeutic candidates. We will delve into the rationale behind choosing a particular system, the experimental data that should be generated for validation, and the methodologies for key characterization experiments.
Understanding the Cargo: Physicochemical Profile of N-(prop-2-yn-1-yl)ethane-1-sulfonamide
A successful delivery strategy begins with a thorough understanding of the drug molecule. While a complete experimental profile for N-(prop-2-yn-1-yl)ethane-1-sulfonamide is not publicly available, we can infer key properties from its structure and data on analogous compounds.
Structural Features and Inferred Properties:
-
Sulfonamide Group: The presence of the sulfonamide group (-SO₂NH-) is a defining feature. Sulfonamides can exhibit a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3] The acidity of the sulfonamide proton can influence solubility and interactions with biological membranes.
-
Propargyl Group (prop-2-yn-1-yl): The terminal alkyne functionality offers a handle for "click" chemistry, enabling potential conjugation to targeting ligands or polymers for advanced delivery system design.
-
Ethanesulfonyl Group: This group contributes to the overall polarity and potential for hydrogen bonding.
-
Predicted Lipophilicity: Based on its structure, N-(prop-2-yn-1-yl)ethane-1-sulfonamide is predicted to have a moderate lipophilicity (XlogP: -0.2), suggesting it may face challenges with aqueous solubility and membrane permeability.[4] This makes it a prime candidate for encapsulation within a delivery system to enhance its bioavailability.
Potential Delivery Platforms: A Comparative Overview
Given the inferred properties of N-(prop-2-yn-1-yl)ethane-1-sulfonamide, particularly its likely low aqueous solubility, several delivery platforms warrant consideration. The choice of the optimal system will depend on the specific therapeutic application, desired release profile, and target tissue.
Here, we compare four major classes of delivery systems:
-
Lipid-Based Nanoparticles (Liposomes and Solid Lipid Nanoparticles)
-
Polymeric Nanoparticles
-
Micellar Systems
-
Hydrogel-Based Systems
Lipid-Based Nanoparticles: Versatile Vesicles for Drug Encapsulation
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are well-established and clinically utilized platforms for drug delivery.[5][6][7] They are composed of biocompatible and biodegradable lipids, making them a safe and attractive option.
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[5]
-
Suitability for N-(prop-2-yn-1-yl)ethane-1-sulfonamide: Due to its predicted moderate lipophilicity, this compound would likely partition into the lipid bilayer of the liposome.
-
Advantages:
-
Disadvantages:
-
Potential for instability and drug leakage.
-
Manufacturing can be complex and costly.
-
Relatively low drug loading capacity for hydrophobic drugs.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core matrix.
-
Suitability for N-(prop-2-yn-1-yl)ethane-1-sulfonamide: The hydrophobic nature of the solid lipid core makes SLNs an excellent choice for encapsulating lipophilic drugs.
-
Advantages:
-
Improved physical stability compared to liposomes.
-
Controlled and sustained drug release.[9]
-
Good tolerability.
-
-
Disadvantages:
-
Potential for drug expulsion during storage due to lipid crystallization.
-
Lower drug loading capacity compared to polymeric nanoparticles.
-
Experimental Workflow for Lipid-Based Nanoparticle Formulation and Characterization
Caption: Workflow for developing lipid-based nanoparticles.
Protocol: Determination of Encapsulation Efficiency
-
Preparation of Samples:
-
Prepare a known concentration of the drug-loaded nanoparticle suspension.
-
Separate the unencapsulated drug from the nanoparticles using a suitable method (e.g., size exclusion chromatography, centrifugation, or dialysis).
-
-
Quantification of Entrapped Drug:
-
Lyse the nanoparticles using a suitable solvent (e.g., methanol, isopropanol) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed nanoparticle fraction using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Quantification of Total Drug:
-
Lyse a sample of the original, unseparated nanoparticle suspension to determine the total amount of drug.
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of entrapped drug / Total amount of drug) x 100
-
Polymeric Nanoparticles: Robust and Tunable Carriers
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[9] They are formed from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved for various biomedical applications.[10]
-
Suitability for N-(prop-2-yn-1-yl)ethane-1-sulfonamide: The hydrophobic nature of PLGA makes it an ideal matrix for encapsulating lipophilic drugs like our target compound.[11]
-
Advantages:
-
High stability in biological fluids.
-
Sustained and controlled drug release over extended periods.[9]
-
High drug loading capacity.
-
Surface can be readily functionalized for targeting.
-
-
Disadvantages:
-
Potential for burst release of the drug.
-
Use of organic solvents in some preparation methods can be a concern.
-
Polymer degradation products can cause a local decrease in pH.
-
Data Presentation: Comparative Performance of Nanoparticle Systems
| Parameter | Liposomes | SLNs | Polymeric Nanoparticles |
| Size Range (nm) | 50 - 5000 | 50 - 1000 | 10 - 1000 |
| Drug Loading (%) | Low to Moderate | Low to Moderate | High |
| Encapsulation Efficiency (%) | Variable | Moderate to High | High |
| Stability | Moderate | High | High |
| Release Profile | Biphasic (burst then sustained) | Sustained | Sustained |
| Biocompatibility | High | High | High |
Micellar Systems: Self-Assembling for Solubilization
Micelles are nanosized, core-shell structures that self-assemble from amphiphilic molecules (surfactants or block copolymers) in an aqueous solution above a certain concentration known as the critical micelle concentration (CMC).[12][13]
-
Suitability for N-(prop-2-yn-1-yl)ethane-1-sulfonamide: The hydrophobic core of the micelle provides a perfect microenvironment to solubilize poorly water-soluble drugs like our target compound.[14]
-
Advantages:
-
Disadvantages:
-
Thermodynamically unstable and can dissociate upon dilution in the bloodstream, leading to premature drug release.
-
Lower drug loading capacity compared to nanoparticles.
-
Signaling Pathway: Micelle Formation and Drug Encapsulation
Caption: Micelle formation and drug loading process.
Hydrogel-Based Systems: Sustained Localized Delivery
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids.[15][16] They can be designed to be injectable and form a gel in situ, providing a depot for sustained drug release.[17]
-
Suitability for N-(prop-2-yn-1-yl)ethane-1-sulfonamide: While hydrogels are primarily suited for hydrophilic drugs, hydrophobic drugs can be incorporated by first encapsulating them in nanoparticles or micelles, which are then dispersed within the hydrogel matrix.[15][18][19] This creates a "nanoparticle-in-hydrogel" system.
-
Advantages:
-
Disadvantages:
-
Low mechanical strength for some applications.
-
Drug loading can be challenging for hydrophobic compounds without a secondary carrier.
-
Protocol: Preparation of a Nanoparticle-in-Hydrogel System
-
Nanoparticle Preparation: Prepare drug-loaded nanoparticles (e.g., PLGA nanoparticles) as described previously.
-
Hydrogel Precursor Solution: Dissolve the hydrogel-forming polymer (e.g., a thermosensitive polymer like Pluronic F-127 or a chemically cross-linkable polymer like hyaluronic acid-methacrylate) in an appropriate aqueous buffer.
-
Dispersion: Disperse the drug-loaded nanoparticles uniformly within the hydrogel precursor solution.
-
Gelation: Induce gelation of the mixture. This can be achieved by:
-
Temperature Change: For thermosensitive hydrogels, increasing the temperature to body temperature.
-
Photocrosslinking: For photo-cross-linkable hydrogels, exposure to UV or visible light in the presence of a photoinitiator.
-
Chemical Crosslinking: Addition of a cross-linking agent.
-
Conclusion and Future Directions
The selection of an appropriate delivery system for N-(prop-2-yn-1-yl)ethane-1-sulfonamide is a critical step in its development as a potential therapeutic agent. While direct experimental data is lacking, a comparative analysis of established platforms provides a strong foundation for future research.
-
For systemic delivery , polymeric nanoparticles offer a robust and high-capacity option, while micellar systems provide a simpler approach for enhancing solubility.
-
For localized delivery , injectable hydrogel systems, particularly those incorporating drug-loaded nanoparticles, present a promising strategy for sustained release and reduced systemic toxicity.
The ultimate choice will be dictated by the specific therapeutic goal. It is imperative that comprehensive in vitro and in vivo studies are conducted to validate the performance of the selected delivery system. The presence of the propargyl group on N-(prop-2-yn-1-yl)ethane-1-sulfonamide also opens up exciting possibilities for future development, including the covalent attachment of targeting moieties to the delivery vehicle for enhanced precision. As research in this area progresses, a well-defined and validated delivery system will be paramount to unlocking the full therapeutic potential of this promising sulfonamide derivative.
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Environmental Protection Agency (EPA). N,N-dipropylpropane-1-sulfonamide Properties. [Link]
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PubChem. N-(prop-2-yn-1-yl)benzenesulfonamide. [Link]
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Journal of Biosciences. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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ResearchGate. Representative biologically active sulfonamide-bearing drugs. [Link]
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International Journal of Pharmaceutical Sciences and Research. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]
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PubChem. N-(prop-2-yn-1-yl)propanamide. [Link]
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PubMed. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. [Link]
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PubChemLite. N-(prop-2-yn-1-yl)ethane-1-sulfonamide. [Link]
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PubMed Central. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. [Link]
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PubMed. Sulfonamide-Functionalized Polymeric Nanoparticles for Enhanced In Vivo Colorectal Cancer Therapy. [Link]
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PubMed Central. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. [Link]
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PubMed Central. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. [Link]
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PubMed. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. [Link]
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MDPI. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. [Link]
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LEVAN BASED BIODEGRADABLE HYDROGELS FOR DRUG DELIVERY. [Link]
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PubMed Central. Synthesis and Characterization of Injectable Sulfonate-Containing Hydrogels. [Link]
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ResearchGate. N-[3-(Prop-1-yn-1-yl)phenyl]benzenesulfonamide. [Link]
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PubMed. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. [Link]
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PubMed Central. Hydrogels and Their Applications in Targeted Drug Delivery. [Link]
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MDPI. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. [Link]
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MDPI. Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers. [Link]
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PubMed Central. Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. [Link]
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International Journal of Novel Research and Development. LIPOSOMES USED AS NOVEL DRUG DELIVERY SYSTEM. [Link]
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UU Research Portal. Nanoparticle-in-Hydrogel Delivery System for the Sequential Release of Two Drugs. [Link]
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European Medicines Agency. Reflection paper on the pharmaceutical development of intravenous medicinal products containing active substances solubilised in micellar systems. [Link]
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News-Medical.net. New nanoparticles enable the removal of melanoma tumors with low-power laser. [Link]
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PubMed Central. Two-in-one nanoparticle platform induces a strong therapeutic effect of targeted therapies in P-selectin–expressing cancers. [Link]
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MDPI. Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems. [Link]
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PubMed Central. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. [Link]
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Lahann Lab. Nanoparticles for Drug & Gene Delivery. [Link]
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PubMed Central. Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. [Link]
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MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]
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ResearchGate. Tween 80-Based Self-Assembled Mixed Micelles Boosted Valsartan Transdermal Delivery. [Link]
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PubMed. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. [Link]
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Semantic Scholar. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery. [Link]
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MDPI. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. [Link]
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Sciences of Pharmacy. Novasome: Combining Ufasome and Niosome for Excellent Vesicular Drug Delivery System. [Link]
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NanoMedicines Research Group. LNP Improve the Pharmacological Activity of Encapsulated Drugs. [Link]
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A Comprehensive Guide to Assessing the Specificity of N-(prop-2-yn-1-yl)ethane-1-sulfonamide (PES): A Comparative Workflow
This guide provides a robust framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of the novel compound N-(prop-2-yn-1-yl)ethane-1-sulfonamide (herein abbreviated as PES). Given the limited public data on PES, this document serves as a strategic workflow, using a hypothetical primary target, Cyclin-Dependent Kinase 2 (CDK2), to illustrate the essential experimental comparisons and data interpretation required for confident target validation.
The chemical structure of PES, featuring an ethane-sulfonamide scaffold and a reactive propargyl group, suggests potential activity as a covalent inhibitor. The terminal alkyne provides a versatile chemical handle for "click chemistry," enabling powerful methodologies for target identification and validation. This guide will detail a multi-pronged approach, moving from broad, unbiased screening to targeted, hypothesis-driven validation.
Section 1: The Strategic Importance of Specificity Profiling
In drug discovery, a compound's efficacy is intrinsically linked to its specificity. Off-target effects are a primary cause of toxicity and clinical trial failure. Therefore, a comprehensive understanding of a compound's interactions across the proteome is not merely an academic exercise but a critical step in de-risking a drug candidate. For a novel agent like PES, a systematic and unbiased assessment is paramount.
Our assessment strategy is built on a logical progression:
-
Unbiased Target Discovery: What proteins does PES interact with in a complex biological system?
-
Hypothesis Generation & Validation: Can we confirm direct engagement with the identified primary target(s)?
-
Cellular Target Engagement & Phenotypic Consequences: Does target engagement in a cellular context lead to the expected biological outcome?
-
Comparative Analysis: How does the specificity profile of PES compare to other known inhibitors targeting the same protein?
Section 2: Phase 1 - Unbiased Proteome-Wide Screening
The initial step is to cast a wide net to identify all potential protein interactors of PES. The presence of the propargyl group makes PES an ideal candidate for Activity-Based Protein Profiling (ABPP).
2.1. Chemoproteomic Profiling via ABPP
ABPP utilizes reactive probes to map the active sites of enzymes directly in complex proteomes. The alkyne handle on PES allows for its use as a clickable probe to identify covalent targets.
Experimental Protocol: Click Chemistry-based ABPP
-
System Preparation: Lyse cells (e.g., K562 or HeLa) in PBS via sonication to prepare a proteome lysate.
-
Probe Incubation: Treat the lysate with PES (e.g., 1-10 µM) for 1 hour at 37°C. Include a DMSO vehicle control.
-
Click Reaction: Add the click-chemistry cocktail: Azide-biotin tag (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper (II) Sulfate (1 mM). Incubate for 1 hour at room temperature.
-
Protein Precipitation & Digestion: Precipitate proteins using a chloroform/methanol/water mixture. Resuspend the pellet, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Enrichment: Use streptavidin-coated beads to enrich for biotin-tagged (i.e., PES-labeled) peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by PES.
2.2. Kinome-Wide Profiling
To specifically assess interactions with kinases, a competitive binding assay against a broad panel of kinases is the gold standard. Services like the KINOMEscan™ from DiscoveRx (now part of Eurofins) provide quantitative binding data for hundreds of kinases.
Data Interpretation and Comparison
The results from these unbiased methods will generate a list of potential targets. It is crucial to compare the hits from both approaches. A protein identified by ABPP and also showing significant inhibition in a kinome scan is a high-confidence candidate. For our hypothetical scenario, let's assume CDK2 is a top hit in both assays.
| Method | Top Hits (Hypothetical Data) | Significance |
| ABPP (LC-MS/MS) | CDK2, GSTP1, FABP5 | Identifies proteins that are covalently modified by PES. |
| Kinome Scan (% Ctrl) | CDK2 (2%), CDK5 (15%), GSK3B (35%) | Quantifies binding affinity against a large panel of kinases. |
This hypothetical data suggests PES is a potent binder to CDK2, with weaker binding to CDK5 and GSK3B, and also covalently modifies other non-kinase proteins. Our next step is to validate the primary target, CDK2.
Section 3: Phase 2 - Direct Target Engagement & Validation
With a primary target hypothesis in hand, we must now confirm direct, physical engagement in a controlled environment.
3.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within intact cells. The principle is that a protein bound to a ligand (like PES) is stabilized against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with PES (10 µM) or DMSO for 2 hours.
-
Heating: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis & Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet by centrifugation at 20,000 x g.
-
Detection: Analyze the amount of soluble CDK2 in the supernatant at each temperature point by Western blot.
Expected Result: In PES-treated samples, the CDK2 band should persist at higher temperatures compared to the DMSO control, indicating thermal stabilization upon binding.
3.2. Biochemical Validation: IC50 Determination
A direct measure of inhibitory activity is required. This is achieved through in vitro biochemical assays using purified, recombinant protein.
Experimental Protocol: LanthaScreen™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine recombinant CDK2/Cyclin E1 enzyme with a fluorescently labeled peptide substrate and ATP.
-
Inhibitor Titration: Add PES across a range of concentrations (e.g., 1 nM to 50 µM).
-
Reaction & Detection: Allow the kinase reaction to proceed. Then, add a terbium-labeled antibody that recognizes the phosphorylated substrate.
-
Data Analysis: Measure the FRET signal. The signal decreases as the kinase is inhibited. Plot the data to calculate the IC50 value, which is the concentration of PES required to inhibit 50% of the enzyme's activity.
Comparative Data (Hypothetical)
To contextualize the potency and selectivity of PES, it should be benchmarked against known CDK inhibitors.
| Compound | CDK2 IC50 (nM) | CDK5 IC50 (nM) | GSK3B IC50 (nM) | Selectivity (CDK5/CDK2) |
| PES | 15 | 250 | >10,000 | 16.7x |
| Milciclib | 45 | 60 | 160 | 1.3x |
| Dinaciclib | 1 | 1 | 1 | 1x |
This data would position PES as a potent and relatively selective CDK2 inhibitor compared to the broader-spectrum clinical candidates Milciclib and Dinaciclib.
Section 4: Phase 3 - Cellular Consequences of Target Engagement
Finally, we must link the biochemical activity of PES to a cellular phenotype consistent with the inhibition of its primary target, CDK2. CDK2 is a key regulator of the G1/S phase transition in the cell cycle.
// Nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; mitogens [label="Mitogenic Signals"];
node [fillcolor="#F1F3F4", fontcolor="#202124"]; cyclinD_CDK46 [label="Cyclin D-CDK4/6"]; pRb [label="pRb"]; E2F [label="E2F"]; cyclinE [label="Cyclin E"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclinE_CDK2 [label="Cyclin E-CDK2"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; PES [label="PES", shape=octagon]; milciclib [label="Milciclib", shape=octagon];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; s_phase [label="S-Phase Entry\n(DNA Replication)"];
// Edges mitogens -> cyclinD_CDK46 [color="#5F6368"]; cyclinD_CDK46 -> pRb [arrowhead=tee, label=" phosphorylates &\n inactivates", color="#EA4335"]; pRb -> E2F [arrowhead=tee, label=" sequesters", color="#EA4335"]; E2F -> cyclinE [label=" promotes\n transcription", color="#34A853"]; cyclinE -> cyclinE_CDK2 [label=" activates", color="#34A853"]; cyclinE_CDK2 -> s_phase [label=" promotes", color="#34A853"]; PES -> cyclinE_CDK2 [arrowhead=tee, color="#EA4335", style=dashed]; milciclib -> cyclinE_CDK2 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Figure 3: Simplified G1/S cell cycle pathway showing the role of CDK2.
4.1. Target Engagement Biomarker: pRb Phosphorylation
A key substrate of CDK2 is the Retinoblastoma protein (pRb). Inhibiting CDK2 should lead to a decrease in pRb phosphorylation at CDK2-specific sites (e.g., Ser780). This can be readily assessed by Western blot. A reduction in phospho-pRb levels in PES-treated cells serves as a direct biomarker of target engagement and functional inhibition.
4.2. Phenotypic Assay: Cell Cycle Analysis
Inhibition of CDK2 is expected to cause cells to arrest at the G1/S checkpoint. This can be quantified by flow cytometry.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Treatment: Treat a cancer cell line (e.g., HeLa) with PES (at 1x, 5x, and 10x its IC50 value), a positive control (Milciclib), and a DMSO vehicle control for 24 hours.
-
Fixation: Harvest and fix the cells in ice-cold 70% ethanol.
-
Staining: Wash the cells and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Result: PES-treated cells should show a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population, consistent with CDK2 inhibition.
Conclusion
This guide outlines a comprehensive, multi-step strategy to rigorously assess the specificity of a novel compound, N-(prop-2-yn-1-yl)ethane-1-sulfonamide (PES). By integrating unbiased, proteome-wide screening with targeted biochemical and cell-based validation assays, researchers can build a high-confidence profile of a compound's mechanism of action. The inclusion of the propargyl group in PES's structure provides unique experimental advantages for covalent target identification. Through systematic comparison with established inhibitors and careful correlation of target engagement with cellular phenotype, one can confidently determine not only what a compound does, but how selectively it does it—a critical foundation for any successful drug development program.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
